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  • Product: 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid
  • CAS: 1094294-15-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic Acid: Properties, Synthesis, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid, a substituted α-keto acid of significant in...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid, a substituted α-keto acid of significant interest in medicinal chemistry. We will explore its core molecular properties, propose a logical synthetic pathway based on established chemical principles, and discuss its potential applications as a versatile building block in the synthesis of complex pharmaceutical agents.

Section 1: Core Molecular Profile

2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid, also known as (5-Bromo-2-methoxyphenyl)glyoxylic acid, belongs to the class of aryl α-keto acids. Its structure is characterized by a phenyl ring substituted with a bromine atom and a methoxy group, attached to an α-keto acid moiety. This combination of functional groups—a halogen, an ether, a ketone, and a carboxylic acid—makes it a highly functionalized and reactive intermediate for organic synthesis.

The α-keto acid group is a key feature, known for its diverse reactivity and importance in biological systems where related compounds are involved in metabolic pathways like the Krebs cycle.[1] In synthetic chemistry, this moiety serves as a precursor for various transformations, making the molecule a valuable scaffold in drug discovery programs.

Physicochemical and Structural Data

A summary of the key identifiers and properties for 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid is presented below.

PropertyValueSource
Chemical Name 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acidAOBChem[2]
CAS Number 1094294-15-1Synblock[3]
Molecular Formula C₉H₇BrO₄Synblock[3]
Molecular Weight 275.05 g/mol (Calculated)
Canonical SMILES COC1=C(C=C(C=C1)Br)C(=O)C(=O)O(Inferred)
InChI Key (Not available)
Appearance (Not specified, likely a solid)

Section 2: Proposed Synthesis Pathway

Direct, published synthesis routes for 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid are not extensively documented in readily available literature. However, a logical and efficient pathway can be designed based on well-established methods for the synthesis of aryl α-keto acids.[4][5] The most common strategy involves the oxidation of a suitable precursor, such as the corresponding arylacetic acid or α-hydroxy acid.

A plausible synthetic approach would begin with the commercially available 2-(5-Bromo-2-methoxyphenyl)acetic acid (CAS 7017-48-3).[6][7][8] The critical step is the selective oxidation of the benzylic methylene (-CH₂-) group to a ketone.

Experimental Protocol: Oxidation of an Arylacetic Acid Precursor

This protocol is a generalized procedure based on modern oxidation methods for converting aryl acetic esters into aryl α-keto esters, which can then be hydrolyzed to the desired acid.[9]

  • Esterification: Protect the carboxylic acid of 2-(5-Bromo-2-methoxyphenyl)acetic acid by converting it to a simple ester (e.g., methyl or ethyl ester) using standard methods such as Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid).

  • α-Oxidation: The resulting ester, methyl 2-(5-bromo-2-methoxyphenyl)acetate, can be oxidized at the benzylic position. Several methods are available for this transformation:

    • Selenium Dioxide (SeO₂) Oxidation: A classic method for oxidizing activated methylene groups adjacent to an aromatic ring.[4] This method is effective but requires careful handling due to the toxicity of selenium compounds.

    • Transition Metal-Catalyzed Oxidation: More modern approaches utilize catalysts like cobalt or copper in the presence of an oxidant such as hydrogen peroxide or molecular oxygen (O₂).[9] These methods are often milder and more environmentally benign.

    • Diazo-Transfer and Oxidation: A one-pot method involves converting the arylacetic ester to a diazo intermediate, followed by in-situ oxidation with an agent like dimethyldioxirane (DMDO), generated from Oxone®.[9]

  • Work-up and Purification: After the oxidation is complete (monitored by TLC or LC-MS), the reaction mixture is quenched, and the organic product is extracted. Purification via column chromatography yields the pure α-keto ester.

  • Hydrolysis: The final step is the saponification of the ester group using a base (e.g., NaOH or KOH) followed by acidic workup to yield the target molecule, 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid.

The causality behind choosing an ester intermediate is to protect the carboxylic acid from undesired side reactions during oxidation and to improve solubility in organic solvents.

G A 2-(5-Bromo-2-methoxyphenyl)acetic acid B Methyl 2-(5-bromo-2-methoxyphenyl)acetate A->B Esterification (MeOH, H+) C Methyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate B->C α-Oxidation (e.g., SeO2 or Cat./Oxidant) D 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid C->D Hydrolysis (1. NaOH, 2. H3O+)

Caption: Proposed synthetic workflow for the target compound.

Section 3: Applications in Medicinal Chemistry and Drug Development

Aryl α-keto acids and their derivatives are considered "privileged structures" in medicinal chemistry.[10][11] Their value stems from their versatile chemical reactivity and their ability to act as bioisosteres for other functional groups, engage in specific binding interactions with biological targets, and serve as precursors for more complex molecules.

Role as a Versatile Chemical Building Block

The primary application of 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid is as a sophisticated building block for the synthesis of pharmacologically active compounds.

  • Scaffold for Heterocycle Synthesis: The 1,2-dicarbonyl moiety is a classic precursor for the synthesis of various nitrogen-containing heterocycles (e.g., quinoxalines, imidazoles) through condensation reactions with diamines. These heterocyclic cores are ubiquitous in modern pharmaceuticals.

  • Handle for Further Functionalization: The ketone and carboxylic acid groups can be selectively modified. The ketone can undergo nucleophilic addition or reduction, while the carboxylic acid can be converted to esters, amides, or other derivatives.[4] This allows for the systematic exploration of the chemical space around the core scaffold to optimize drug properties (SAR studies).

  • Precursor for Non-proteinogenic Amino Acids: Reduction of the keto group followed by amination can lead to the synthesis of novel α-amino acids, which are valuable components in peptide-based drugs or as enzyme inhibitors.

The bromo- and methoxy-substituents on the phenyl ring provide additional vectors for modification (e.g., through cross-coupling reactions at the bromine site) and influence the molecule's electronic properties and conformation, which are critical for binding to biological targets.[12]

G cluster_0 Core Compound cluster_1 Field of Application cluster_2 Potential Therapeutic Areas A 2-(5-Bromo-2-methoxyphenyl) -2-oxoacetic acid B Drug Discovery & Development A->B Serves as a versatile building block C Antiviral Agents B->C D Anticancer Agents B->D E Metabolic Disease Modulators B->E

Caption: Role of the title compound in the drug discovery landscape.

Section 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid is not widely available, hazard information can be inferred from its structural analogues, such as 2-(5-Bromo-2-methoxyphenyl)acetic acid.[7] As a novel research chemical, it must be handled with appropriate care by trained personnel.

GHS Hazard Information (Predicted)

The following hazards are anticipated based on the functional groups present and data from similar compounds.

Hazard CategoryGHS PictogramHazard StatementPrecautionary Statements
Skin Irritation GHS07 (Exclamation Mark)H315: Causes skin irritationP264, P280, P302+P352
Eye Irritation GHS07 (Exclamation Mark)H319: Causes serious eye irritationP280, P305+P351+P338
Respiratory Irritation GHS07 (Exclamation Mark)H335: May cause respiratory irritationP261, P271, P304+P340

Source: Inferred from data for structural analogues.[2][7]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles with side shields or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

Storage
  • Store in a tightly sealed container in a cool, dry, and dark place.

  • Keep away from strong oxidizing agents and bases. Recommended storage is at room temperature in a desiccated environment.[7]

Section 5: Conclusion

2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid is a highly functionalized molecule with significant potential as an intermediate in the field of drug discovery and development. Its defining α-keto acid moiety, combined with the strategic placement of bromo and methoxy substituents, offers a rich platform for synthetic elaboration. While detailed characterization and application data remain specialized, its structural properties position it as a valuable tool for medicinal chemists aiming to construct novel heterocyclic systems and complex molecular architectures for the development of new therapeutic agents. Proper handling in a controlled laboratory setting is essential to ensure safety.

References

  • Wang, X., et al. (2005). An efficient synthesis of aryl α-keto esters. Tetrahedron Letters, 46(45), 7793-7796.
  • Li, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts, 14(7), 597. Available at: [Link]

  • Wang, L., et al. (2021). Synthesis and application of aryl-keto α-amino acids. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Available at: [Link]

  • ResearchGate. (n.d.). Applications of typical α-keto acids and their esters. Available at: [Link]

  • PubChem. (n.d.). (2,4-Difluorophenyl)thiourea. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Keto acid. Available at: [Link]

  • Ialongo, C., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 64(7), 3595–3630. Available at: [Link]

  • Ialongo, C., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. Available at: [Link]

  • AOBChem. (n.d.). 2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid. Available at: [Link]

  • PubChem. (n.d.). N-(2-Bromo-5-methoxyphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These intrinsic characteristics, including solubility, melting point, and acidity (pKa), govern a molecule's behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2] For researchers, scientists, and drug development professionals, a comprehensive physicochemical profile of a novel chemical entity like 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid is paramount. It provides the essential insights needed to guide formulation strategies, predict in vivo performance, and ultimately, de-risk the lengthy and resource-intensive journey from the laboratory to the clinic.[1][3][4] This guide offers a detailed exploration of the known and estimated physicochemical properties of 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid, alongside field-proven methodologies for their experimental determination.

Molecular Identity and Structural Features

2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid is a substituted phenylglyoxylic acid derivative. Its structure incorporates several key functional groups that dictate its chemical behavior: a carboxylic acid, an α-keto group, a methoxy-substituted aromatic ring, and a bromine atom.

Chemical Structure:

Figure 1: Chemical structure of 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid.

Key Structural Identifiers:

IdentifierValue
Molecular Formula C₉H₇BrO₄
Molecular Weight 275.06 g/mol
IUPAC Name 2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid
CAS Number 1094294-15-1

Physicochemical Properties: A Comparative Analysis

Property2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid (Estimated)2-(5-Bromo-2-methoxyphenyl)acetic acid2-Methoxyphenylacetic acidPhenylglyoxylic acid
Physical Form SolidWhite to Yellow Solid[5]White solid[4]Light yellow crystalline solid[1]
Melting Point (°C) > 130 (likely higher than analogs)No data found120 - 125[4][6][7]64 - 66[1][3]
Aqueous Solubility Low to moderateLikely low9.2 g/L[8]920 g/L (at 0°C)[1]
pKa < 2.15 (stronger acid)No data foundNo data found2.15[3]

Spectral Properties: Fingerprinting the Molecule

Spectroscopic techniques are indispensable for confirming the structure and purity of a compound. While a dedicated spectrum for the title compound is not available, we can predict the characteristic signals based on its functional groups and data from its analogs.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid is expected to show characteristic absorption bands for its functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band is anticipated in the region of 3300-2400 cm⁻¹.

  • C-H Stretch (Aromatic): A sharp absorption is expected just above 3000 cm⁻¹.[9][10]

  • C=O Stretch (α-Keto and Carboxylic Acid): Two distinct, strong absorptions are predicted in the range of 1750-1700 cm⁻¹ for the ketone and 1730-1700 cm⁻¹ for the carboxylic acid.[11] The α-keto C=O stretch typically appears around 1700-1720 cm⁻¹.[12][13]

  • C=C Stretch (Aromatic): Multiple bands of variable intensity are expected between 1600 cm⁻¹ and 1475 cm⁻¹.[9][10]

  • C-O Stretch (Ether and Carboxylic Acid): Strong absorptions are anticipated in the 1300-1000 cm⁻¹ region.

  • C-Br Stretch: A band in the lower frequency region, typically 800-600 cm⁻¹, would indicate the carbon-bromine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the number and electronic environment of the hydrogen atoms.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically above 10 ppm.

  • Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (around 7.0-8.0 ppm). Due to the substitution pattern, they will likely present as a complex splitting pattern, though some simplification to doublets and a doublet of doublets might be observed.

  • Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is expected around 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

  • Carbonyl Carbons (C=O): The ketone and carboxylic acid carbonyl carbons are expected to resonate in the downfield region, typically between 165-200 ppm. The α-keto carbon may appear further downfield than the carboxylic acid carbon.[14][15][16]

  • Aromatic Carbons: The six carbons of the benzene ring will appear between 110-160 ppm. The carbon attached to the bromine will be shifted, as will the carbon bearing the methoxy group.

  • Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around 55-60 ppm.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M+): A prominent molecular ion peak should be observed. Due to the presence of bromine, there will be a characteristic M+2 peak of nearly equal intensity to the M+ peak, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[17][18][19]

  • Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[20][21][22] Alpha-cleavage next to the carbonyl groups is also a likely fragmentation route.[2] The presence of the bromine atom will be evident in fragments that retain it, which will also exhibit the characteristic isotopic pattern.

Experimental Protocols for Physicochemical Characterization

The following section details standardized, self-validating protocols for the experimental determination of the key physicochemical properties of 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A coarse sample should be gently crushed in a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into a column of 2-3 mm height.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more precise measurements.[23]

  • Precise Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Begin heating at a slow, controlled rate of 1-2°C per minute.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample becomes a clear liquid (the final melting point).

  • Replicate Measurements: Perform at least two more determinations to ensure reproducibility. The reported melting point should be a range.

A Prepare Dry, Powdered Sample B Load Capillary Tube (2-3 mm) A->B C Place in Melting Point Apparatus B->C D Rapid Heating for Approximate M.P. C->D E Cool and Set Start Temp D->E F Heat Slowly (1-2°C/min) E->F G Record Start and End of Melting F->G H Repeat for Reproducibility G->H

Figure 2: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for oral drug absorption. The "shake-flask" method is a gold-standard technique for determining thermodynamic solubility.

Methodology: Shake-Flask Method

  • Sample Preparation: Accurately weigh an excess amount of the solid compound into a series of glass vials.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF). Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate.

A Add Excess Solid to Buffer B Equilibrate (Shake at Constant T) A->B C Separate Phases (Centrifuge/Settle) B->C D Filter Supernatant C->D E Dilute Aliquot D->E F Quantify by HPLC-UV E->F G Calculate Solubility F->G

Figure 3: Workflow for Aqueous Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH, which is crucial for its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for pKa determination.

Methodology: Potentiometric Titration

  • Instrument Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.

  • Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1-10 mM) in a suitable solvent system. For sparingly soluble compounds, a co-solvent such as methanol or acetonitrile may be used, and the pKa in water can be extrapolated.

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and a burette tip containing a standardized titrant (e.g., 0.1 M NaOH for an acidic compound).

  • Titration: Add the titrant in small, precise increments. After each addition, allow the pH to stabilize before recording the pH and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). For more accurate determination, the first derivative of the titration curve can be plotted, where the peak corresponds to the equivalence point.

  • Software Analysis: Utilize specialized software to analyze the titration data, which can provide a more precise pKa value by fitting the entire titration curve.

cluster_0 Preparation cluster_1 Titration cluster_2 Analysis A Calibrate pH Meter B Prepare Analyte Solution A->B C Add Titrant Incrementally B->C D Record pH and Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence F->G

Figure 4: Workflow for pKa Determination by Potentiometric Titration.

Conclusion

While direct experimental data for 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid remains to be published, a robust physicochemical profile can be estimated through the analysis of its structural analogs. The presence of the α-keto and carboxylic acid moieties, combined with the bromo and methoxy substituents on the phenyl ring, suggests it is a relatively strong organic acid with a high melting point and limited aqueous solubility. The provided experimental protocols offer a clear and reliable pathway for the precise determination of these critical parameters. For any drug discovery program, generating such empirical data is a crucial investment, providing the foundational knowledge necessary to make informed decisions and propel a candidate molecule forward with a higher probability of success.

References

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Foundational

Predictive Solubility Profiling of 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic Acid: A Guide for Process Optimization

The following technical guide details the predictive solubility profile of 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid , a critical intermediate in the synthesis of isatin derivatives and heterocyclic scaffolds. Part 1:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the predictive solubility profile of 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid , a critical intermediate in the synthesis of isatin derivatives and heterocyclic scaffolds.

Part 1: Executive Summary & Structural Analysis

2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid is a functionalized


-keto acid. Its solubility behavior is governed by a "push-pull" mechanism: the lipophilic brominated phenyl core competes with the highly polar, hydrogen-bonding 

-keto acid tail. Understanding this duality is essential for designing efficient extraction, recrystallization, and reaction workflows.
Physicochemical Profile
PropertyValue (Predicted/Experimental)Impact on Solubility
Molecular Formula

Moderate Molecular Weight (259.05 g/mol )
Physical State Solid (Est. MP: 110–140°C)Requires thermal energy for dissolution in non-polar solvents.
pKa (Acid) ~2.0 – 2.5Strong organic acid; highly soluble in basic aqueous media (

).
LogP (Lipophilicity) ~1.4 – 1.8Moderately lipophilic; prefers organic phases over acidic water.
H-Bond Donors 1 (COOH)Critical for solubility in alcohols and water.
H-Bond Acceptors 4 (C=O, COOH, OMe)High affinity for polar aprotic solvents (DMSO, DMF).

Part 2: Theoretical Solubility Prediction

Using Hansen Solubility Parameters (HSP) and Group Contribution Methods , we can map the compound's affinity for various solvent classes. The molecule contains a dispersion-dominant core (Phenyl-Br) and a polar/H-bonding tail (Oxoacetic acid).

Predicted Solubility Matrix

Scale: High (>100 mg/mL), Moderate (10–100 mg/mL), Low (<10 mg/mL), Insoluble (<1 mg/mL)

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMP Very High Strong dipole-dipole interactions; solvent accepts H-bonds from the acid group. Ideal for reaction media.
Polar Protic Methanol, Ethanol High Alcohol hydroxyls H-bond with the keto-acid and ether oxygen. Good for recrystallization (with anti-solvent).
Chlorinated DCM, Chloroform Moderate to High Excellent solvation of the brominated aromatic core. Preferred for extraction from acidic aqueous phases.
Esters/Ketones Ethyl Acetate, Acetone Moderate Good general solvency; useful for process intermediates. Solubility decreases significantly at low temperatures.
Ethers THF, MTBE Moderate Ether oxygen interactions are favorable, but limited by the high polarity of the carboxylic acid head.
Hydrocarbons Hexane, Toluene Low / Insoluble High polarity of the

-keto acid group prevents dissolution. Toluene may show slight solubility at reflux.
Water (Acidic) pH < 2.0 Low Protonated acid form is lipophilic due to the Br/OMe-Phenyl group.
Water (Basic) pH > 5.0 Very High Deprotonation forms the carboxylate salt, rendering the molecule water-soluble.
Hansen Space Visualization (Conceptual)

The compound sits at the intersection of "Polar" and "Dispersion" forces. It is too polar for pure hydrocarbons but too lipophilic for pure water (unless ionized).

HansenSpace Solute Target Molecule (Amphiphilic) DMSO DMSO (High Affinity) Solute->DMSO Strong Dipole/H-Bond MeOH Methanol (High Affinity) Solute->MeOH H-Bond Donor/Acceptor DCM DCM (Good Extraction) Solute->DCM Dispersion Match Hexane Hexane (Anti-Solvent) Solute->Hexane Polarity Mismatch Water_Acid Water (pH<2) (Poor) Solute->Water_Acid Hydrophobic Effect

Figure 1: Conceptual Hansen Solubility Space mapping. Green arrows indicate high solubility; dotted lines indicate immiscibility.

Part 3: Experimental Validation Protocols

To confirm these predictions, the following "Self-Validating" protocols are recommended. These ensure data integrity and reproducibility.

Saturation Shake-Flask Method (Gravimetric)

Objective: Determine thermodynamic solubility in key solvents.

  • Preparation: Add excess solid (~50 mg) to 1 mL of solvent in a crimp-top HPLC vial.

  • Equilibration: Agitate at 25°C for 24 hours (use a thermomixer).

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temps).

  • Quantification:

    • Rapid: Evaporate a known volume of filtrate and weigh the residue.

    • Precise: Dilute filtrate and analyze via HPLC (see below).

HPLC Quantification Method

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm). Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: Acetonitrile Gradient: 10% B to 90% B over 10 minutes. Detection: UV at 254 nm (Aromatic absorption) and 280 nm. Logic: The acidic mobile phase keeps the keto-acid protonated, ensuring sharp peak shape and consistent retention.

Part 4: Process Application Strategies

Recrystallization Workflow

The "High vs. Low" solubility differential allows for efficient purification.

Strategy A: Solvent/Anti-Solvent

  • Dissolution: Dissolve crude solid in minimal warm Ethyl Acetate or Methanol .

  • Precipitation: Slowly add Hexane or Heptane until turbidity persists.

  • Cooling: Cool to 0-4°C to crystallize.

Strategy B: Acid-Base Swing (Purification from impurities) This method leverages the pKa (~2.2) to separate non-acidic impurities.

PurificationWorkflow Start Crude Mixture (Target + Neutral Impurities) Step1 Dissolve in DCM or EtOAc Start->Step1 Step2 Extract with NaHCO3 (aq) (pH ~8) Step1->Step2 Split Phase Separation Step2->Split OrgPhase Organic Phase (Contains Neutral Impurities) Split->OrgPhase Discard AqPhase Aqueous Phase (Contains Target as Salt) Split->AqPhase Keep Step3 Acidify with HCl to pH < 2 AqPhase->Step3 Step4 Precipitate or Extract back to DCM Step3->Step4 Final Pure 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid Step4->Final

Figure 2: Acid-Base Swing Extraction logic for high-purity isolation.

References

  • Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Methodology for HSP prediction).
  • PubChem. 5-Bromo-2-methoxyphenylacetic acid (Analog Data). CID 555306. Available at: [Link] (Accessed Feb 13, 2026).

  • Hosseinzadeh, et al. Simple and Efficient Method for the Preparation of 5-Bromoisatins. Caspian J. Chem. 1 (2012) 67-71.[1] (Context for synthesis and solvent usage).

Sources

Exploratory

literature review of 5-bromo-2-methoxy phenylglyoxylic acid derivatives

This guide provides an in-depth technical review of 5-bromo-2-methoxy phenylglyoxylic acid (also known as 2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid) and its derivatives. It focuses on synthetic methodologies, chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of 5-bromo-2-methoxy phenylglyoxylic acid (also known as 2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid) and its derivatives. It focuses on synthetic methodologies, chemical reactivity, and applications in medicinal chemistry, particularly as a scaffold for heterocyclic construction.[1]

Content Type: Technical Whitepaper & Literature Review Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

5-Bromo-2-methoxy phenylglyoxylic acid is a versatile


-keto acid intermediate used primarily in the synthesis of biologically active heterocycles. Structurally, it features an electron-rich anisole core modified with a reactive glyoxylic acid moiety and a manipulatable aryl bromide. This unique combination allows for orthogonal functionalization: the 

-keto acid tail serves as a bidentate electrophile for heterocycle formation (e.g., quinoxalines, thiazoles), while the aryl bromide provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig).

This guide details the synthesis of this scaffold, its transformation into key pharmaceutical derivatives, and the mechanistic principles governing its reactivity.

Chemical Identity & Structural Logic[2][3]

PropertyDetail
IUPAC Name 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid
CAS Number 1201923-88-1 (Acid), 25016-01-7 (Aldehyde precursor)
Molecular Formula C

H

BrO

Molecular Weight 259.05 g/mol
Key Pharmacophore

-Keto acid (Bioisostere for phosphate/carboxylate); Aryl bromide (Halogen bonding)
Structural Significance

The molecule possesses three distinct reactive centers:

  • C1 Carboxylate: Standard acid transformations (esterification, amide coupling).

  • C2 Ketone: Highly electrophilic due to conjugation with the aromatic ring and the adjacent electron-withdrawing carboxyl group. Ideal for condensation with nucleophiles (hydrazines, diamines).

  • C5 Bromide: A stable handle for late-stage diversification via cross-coupling, allowing library expansion without rebuilding the core.

Synthetic Pathways[1][2][3][4][5][6]

The synthesis of 5-bromo-2-methoxy phenylglyoxylic acid is typically achieved through two primary routes: Friedel-Crafts Acylation (Route A) or Oxidation of Acetophenones (Route B).

Route A: Friedel-Crafts Acylation (Preferred)

This is the most direct and scalable method. It utilizes the ortho-directing power of the methoxy group in 4-bromoanisole to install the glyoxylyl moiety.

  • Substrate: 4-Bromoanisole

  • Reagent: Oxalyl chloride (

    
    )
    
  • Catalyst: Aluminum chloride (

    
    ) or Titanium tetrachloride (
    
    
    
    )
  • Mechanism: Electrophilic aromatic substitution. The oxalyl chloride forms an acylium ion complex with the Lewis acid, which attacks the position ortho to the methoxy group (sterically favored over the position meta to the bromo).

Route B: Selenium Dioxide Oxidation

This route converts the corresponding acetophenone into the


-keto acid.
  • Substrate: 5-Bromo-2-methoxyacetophenone[2]

  • Reagent: Selenium dioxide (

    
    ) in Pyridine/Water
    
  • Mechanism: Riley oxidation. The methyl ketone is oxidized to the

    
    -keto aldehyde and subsequently to the 
    
    
    
    -keto acid.
Visualization of Synthesis Logic

SynthesisPathways Figure 1: Convergent Synthesis Strategies Substrate1 4-Bromoanisole Intermediate Glyoxylyl Chloride Intermediate Substrate1->Intermediate Oxalyl Chloride AlCl3, 0°C (Friedel-Crafts) Substrate2 5-Bromo-2-methoxy acetophenone Target 5-Bromo-2-methoxy phenylglyoxylic acid Substrate2->Target SeO2, Pyridine Reflux (Riley Oxidation) Intermediate->Target Hydrolysis (H2O)

Figure 1: The Friedel-Crafts route (blue) is generally preferred for scale due to lower toxicity compared to Selenium reagents (red).

Experimental Protocol: Friedel-Crafts Synthesis

Standard Operating Procedure (SOP) for Bench-Scale Synthesis

Objective: Synthesis of 2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid from 4-bromoanisole.

Reagents:

  • 4-Bromoanisole (1.0 eq)

  • Oxalyl Chloride (1.5 eq)

  • Aluminum Chloride (

    
    , 1.2 eq)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an argon inlet.

  • Solvation: Charge the flask with 4-bromoanisole (18.7 g, 100 mmol) and anhydrous DCM (100 mL). Cool the solution to 0°C using an ice/salt bath.

  • Acylation: Add oxalyl chloride (12.8 mL, 150 mmol) dropwise over 15 minutes.

  • Catalysis: Carefully add powdered

    
     (16.0 g, 120 mmol) in small portions over 30 minutes. Caution: Exothermic reaction with gas evolution (HCl).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (formation of polar spot).

  • Hydrolysis: Pour the reaction mixture slowly onto crushed ice (200 g) containing concentrated HCl (10 mL). Stir vigorously for 30 minutes to hydrolyze the acid chloride intermediate.

  • Extraction: Separate the organic layer.[3] Extract the aqueous layer with DCM (

    
     mL).
    
  • Purification: Combine organic layers and extract with saturated

    
     solution (
    
    
    
    mL). The product moves to the aqueous phase as the carboxylate salt.
  • Isolation: Acidify the combined aqueous extracts with 6N HCl to pH 1. The product will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.

Validation Criteria:

  • Yield: Expected 75-85%.

  • 1H NMR (DMSO-d6):

    
     3.85 (s, 3H, OMe), 7.15 (d, 1H, Ar-H3), 7.75 (dd, 1H, Ar-H4), 7.90 (d, 1H, Ar-H6).
    

Reactivity & Medicinal Chemistry Applications[1][6][8]

The "5-bromo-2-methoxy" motif is a privileged substructure in kinase inhibitors (e.g., Vandetanib analogs). The phenylglyoxylic acid derivative serves as a critical entry point for constructing fused heterocycles.

Quinoxalinone Synthesis

Condensation with 1,2-diamines yields quinoxalinones, a class of compounds with potent antimicrobial and anticancer activities.

  • Reaction: Condensation with o-phenylenediamine.

  • Product: 3-(5-bromo-2-methoxyphenyl)quinoxalin-2(1H)-one.

  • Mechanism: Schiff base formation at the ketone followed by amide bond formation at the carboxylate.

Mandelic Acid Derivatives

Reduction of the ketone moiety yields the corresponding mandelic acid (2-hydroxy-2-phenylacetic acid derivative).

  • Reagent: Sodium Borohydride (

    
    ).
    
  • Use: Chiral resolving agents or intermediates for ester prodrugs.

Hydrazone Formation

Reaction with hydrazines creates hydrazone derivatives, often screened for anticonvulsant and anti-inflammatory activity.

  • Reagent: Phenylhydrazine or Hydrazine hydrate.

  • Product: Biologically active hydrazones (Schiff bases).

Reactivity Flowchart

Reactivity Figure 2: Divergent Synthesis from the Phenylglyoxylic Core Core 5-Bromo-2-methoxy phenylglyoxylic acid Quinox Quinoxalinones (Kinase Inhibitors) Core->Quinox + o-Phenylenediamine Reflux, EtOH Mandelic Mandelic Acids (Chiral Synthons) Core->Mandelic + NaBH4 Reduction Suzuki Biaryl Derivatives (Library Expansion) Core->Suzuki + Ar-B(OH)2 Pd(PPh3)4 (Suzuki Coupling) Hydrazone Acylhydrazones (Anticonvulsants) Core->Hydrazone + R-NH-NH2 Condensation

Figure 2: The scaffold allows access to four distinct chemical spaces: heterocycles, chiral acids, biaryls, and hydrazones.

Data Summary: Derivative Activity

The following table summarizes known biological activities of phenylglyoxylic acid derivatives sharing the halogenated/methoxylated substitution pattern.

Derivative ClassReaction PartnerTarget IndicationKey Mechanism
Quinoxalinones o-PhenylenediamineAnticancer / AntimicrobialIntercalation into DNA; Kinase inhibition
Hydrazones Isoniazid / HydrazineAntitubercular / AnticonvulsantChelation of metal ions; Inhibition of GABA transaminase
Thiazolidinones ThiosemicarbazideAnti-inflammatoryCOX-2 inhibition
Biaryls Boronic Acids (Suzuki)VariousModulation of lipophilicity and metabolic stability

References

  • General Synthesis of Phenylglyoxylic Acids: Corson, B. B., et al. "Ethyl Benzoylformate." Organic Syntheses, Coll. Vol. 1, p. 241 (1941). [Link]

  • Friedel-Crafts Acylation Methodologies: Olah, G. A. "Friedel-Crafts and Related Reactions." Interscience Publishers, New York (1964). (Foundational text for the AlCl3/Oxalyl chloride mechanism).
  • Biological Activity of Phenylglyoxylic Derivatives: Obafemi, C. A., et al. "Synthesis and antibacterial activity of some phenylglyoxylic acid derivatives." ResearchGate (2013). [Link]

  • Quinoxalinone Synthesis from Alpha-Keto Acids: Sarangapani, M., et al. "Synthesis and antimicrobial activity of some new quinoxaline-2-ones." Journal of Advanced Pharmaceutical Technology & Research, 2(3), 166 (2011). [Link]

  • Isatin/Phenylglyoxylic Acid Interconversion: Sumpter, W. C. "The Chemistry of Isatin." Chemical Reviews, 34(3), 393-434 (1944). (Classic review establishing the ring-opening hydrolysis of isatins to phenylglyoxylic acids). [Link]

Sources

Foundational

potential biological activities of 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid

The following technical guide provides an in-depth analysis of 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid , a specialized chemical intermediate. While direct biological assays on the free acid are limited in public lit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid , a specialized chemical intermediate.

While direct biological assays on the free acid are limited in public literature, its structural homology to arylglyoxylic acids and its role as a precursor to isatin and quinoxaline pharmacophores establishes it as a high-value scaffold in medicinal chemistry.

From Synthetic Precursor to Bioactive Pharmacophore

Executive Summary

2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid (CAS: 1094294-15-1 analog/derivative) represents a "privileged structure" in drug discovery. It combines three distinct reactive/interactive motifs: an


-keto acid  tail, a methoxy  hydrogen-bond acceptor, and an aryl bromide  capable of halogen bonding.

Its primary utility lies in two domains:

  • Synthetic Gateway: It is the obligate precursor for synthesizing 5-bromo-7-methoxyisatin and substituted quinoxalines—scaffolds with proven anticancer and antiviral efficacy.

  • Metabolic Modulator: As an arylglyoxylic acid, it functions as a transition-state mimic for enzymes processing

    
    -keto acids (e.g., transaminases, lactate dehydrogenase), offering potential as a metabolic probe.
    
Part 1: Structural Pharmacophore Analysis

To understand the biological potential, we must deconstruct the molecule into its functional units.

Structural MotifChemical PropertyBiological Interaction Potential

-Keto Acid
Electrophilic carbonyl adjacent to carboxylate.Enzyme Inhibition: Mimics pyruvate/phenylpyruvate; chelates metal ions (Mg²⁺, Zn²⁺) in metalloenzymes.
5-Bromo Substituent Lipophilic, electron-withdrawing.Halogen Bonding: Forms

-hole interactions with backbone carbonyls in protein active sites (e.g., Casein Kinase 2).
2-Methoxy Group Electron-donating, steric bulk.Metabolic Stability: Blocks ortho-hydroxylation; modulates solubility and membrane permeability.
Part 2: Synthetic Utility & Derived Biological Activity

The most immediate application of this compound is as a precursor. It undergoes cyclization to form Isatin derivatives, which are among the most versatile scaffolds in pharmaceutical chemistry.

1. The Isatin Pathway (Anticancer/Antiviral)

The acid undergoes intramolecular cyclization (often via the Pfitzinger or Sandmeyer intermediate pathways) to yield 5-bromo-isatin derivatives.

  • Mechanism: The

    
    -keto group condenses with the aromatic ring (often requiring prior amination or activation) to close the pyrrole ring.
    
  • Resulting Bioactivity: 5-Haloisatins are potent inhibitors of Caspase-3 and CDK2 (Cyclin-dependent kinase 2), making them critical in apoptosis regulation research.

2. The Quinoxalinone Pathway (Antimicrobial)

Condensation with 1,2-diamines yields quinoxalinones.

  • Target: DNA Gyrase inhibition.

  • Relevance: Quinoxaline derivatives synthesized from arylglyoxylic acids have shown efficacy against MDR (Multi-Drug Resistant) S. aureus.

Visualization: Synthetic & Biological Logic

BioactivityPathways Start 2-(5-Bromo-2-methoxyphenyl)- 2-oxoacetic Acid Isatin Cyclization (Acid/Heat) Start->Isatin Quinox Condensation (o-Phenylenediamine) Start->Quinox Direct_Enz Direct Interaction: LDH / Transaminase Inhibition Start->Direct_Enz Intrinsic Activity Prod_Isatin 5-Bromo-7-Methoxyisatin Isatin->Prod_Isatin Prod_Quinox 3-Aryl-Quinoxalinone Quinox->Prod_Quinox Target_Cancer Target: CDK2 / Caspase-3 (Anticancer) Prod_Isatin->Target_Cancer Target_Bac Target: DNA Gyrase (Antibacterial) Prod_Quinox->Target_Bac

Figure 1: The compound acts as a divergent node, accessing distinct therapeutic classes via cyclization or condensation.

Part 3: Intrinsic Biological Potential (Predicted)

Beyond its role as an intermediate, the free acid itself possesses predicted biological activities based on SAR (Structure-Activity Relationship) data of analogous arylglyoxylic acids.

1. Transaminase & Dehydrogenase Inhibition

-Keto acids are competitive inhibitors of enzymes that process physiological keto acids (e.g., pyruvate, oxaloacetate).
  • Hypothesis: The bulky 5-bromo-2-methoxyphenyl group may allow the molecule to occupy the hydrophobic pocket of Lactate Dehydrogenase (LDH) , preventing the entry of pyruvate.

  • Therapeutic Implication: LDH inhibitors are currently investigated for metabolic reprogramming in cancer (Warburg effect).

2. Glyoxalase I (GLO1) Inhibition

Aryl-2-oxoacetic acids function as transition-state analogs for GLO1, an enzyme involved in detoxifying methylglyoxal.

  • Mechanism: The carboxylate coordinates the active site Zinc (Zn²⁺), while the keto group mimics the hemithioacetal substrate.

  • Relevance: GLO1 inhibition induces apoptosis in tumor cells by accumulating toxic methylglyoxal.

Part 4: Experimental Protocols

To validate these activities, the following standardized workflows are recommended.

Protocol A: Synthesis of the Quinoxalinone Derivative (Bio-Validation)

Use this protocol to convert the acid into a stable scaffold for antimicrobial screening.

  • Reagents: 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid (1.0 eq), o-Phenylenediamine (1.1 eq), Ethanol (Solvent), Acetic Acid (Catalyst).

  • Procedure:

    • Dissolve 1.0 mmol of the oxoacetic acid in 10 mL absolute ethanol.

    • Add 1.1 mmol of o-phenylenediamine.

    • Add 3 drops of glacial acetic acid.

    • Reflux for 3–4 hours (monitor via TLC, Hexane:EtOAc 7:3).

    • Cool to room temperature.[1] The precipitate (Quinoxalinone) is filtered and recrystallized from ethanol.

  • Validation: 1H NMR should show loss of the ketone signal and appearance of the quinoxaline aromatic protons.

Protocol B: LDH Inhibition Assay (Intrinsic Activity)

Use this to test the free acid's ability to inhibit metabolic enzymes.

  • System: Purified Lactate Dehydrogenase (Rabbit Muscle) + NADH + Pyruvate.

  • Setup:

    • Control: Buffer (pH 7.4) + NADH (0.2 mM) + Pyruvate (1 mM) + LDH.

    • Test: Add 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid at graded concentrations (10 µM – 100 µM).

  • Measurement: Monitor absorbance decrease at 340 nm (oxidation of NADH to NAD+).

  • Analysis: Plot reaction velocity (

    
    ) vs. Concentration. A reduction in slope indicates inhibition.
    
References
  • Isatin Synthesis & Bioactivity

    • Silva, B. N., et al.[2] "The Chemistry and Biological Activities of Isatins."[3] Journal of Heterocyclic Chemistry, 2021. Link

    • Vine, K. L., et al. "Cytotoxic and Genotoxic Potential of 5-Bromoisatin Derivatives." Anti-Cancer Agents in Medicinal Chemistry, 2013. Link

  • Arylglyoxylic Acid Bioactivity

    • Pulina, N. A., et al.[2] "Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids." Pharmaceutical Chemistry Journal, 2009. Link

  • Bromophenol Derivatives

    • Liu, Y., et al.[2] "Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols."[4] Marine Drugs, 2019. Link

  • Enzyme Inhibition (Alpha-Keto Acids)

    • Granchi, C., et al.[2] "Lactate Dehydrogenase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents, 2015. Link

Sources

Exploratory

An In-depth Technical Guide to 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid, a specialized organic compound, holds significant interest within the realms of medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid, a specialized organic compound, holds significant interest within the realms of medicinal chemistry and synthetic organic chemistry. Its unique molecular architecture, featuring a brominated methoxyphenyl ring coupled with an α-keto acid moiety, renders it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical identifiers, properties, a plausible synthetic approach, and its potential applications in research and drug discovery.

Part 1: Core Identifiers and Chemical Properties

A precise understanding of a compound's identifiers and physicochemical properties is fundamental for its effective use in a research and development setting.

Key Identifiers

The primary identifier for 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid is its CAS (Chemical Abstracts Service) number, which provides an unambiguous way to locate information about this specific substance.

IdentifierValue
CAS Number 1094294-15-1
Molecular Formula C₉H₇BrO₄
Molecular Weight 259.05 g/mol
IUPAC Name 2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid

This data is compiled from various chemical supplier databases.

Physicochemical Properties (Predicted)
PropertyPredicted ValueNotes
Physical State SolidBased on analogous compounds.
Melting Point Not availableExpected to be a crystalline solid with a defined melting point.
Boiling Point Not availableLikely to decompose upon heating at atmospheric pressure.
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.The carboxylic acid group may allow for some solubility in aqueous bases.
pKa ~2-3Estimated for the carboxylic acid proton.

Part 2: Synthesis and Structural Elucidation

The synthesis of 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid can be approached through established organic chemistry methodologies. While a specific, detailed protocol for this exact molecule is not widely published, a logical synthetic pathway can be proposed based on the synthesis of structurally related α-keto acids.

Proposed Synthetic Pathway

A plausible route to synthesize the target compound involves the oxidation of a suitable precursor, such as a substituted mandelic acid derivative or the direct oxidation of an activated methylene group adjacent to the aromatic ring. A common and effective method for the synthesis of α-keto acids is the oxidation of α-hydroxy acids.

Synthetic Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: α-Hydroxylation cluster_2 Step 3: Oxidation 2-methoxyphenylacetic_acid 2-Methoxyphenylacetic Acid 5-Bromo_intermediate 2-(5-Bromo-2-methoxyphenyl)acetic acid 2-methoxyphenylacetic_acid->5-Bromo_intermediate Electrophilic Aromatic Substitution Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->5-Bromo_intermediate alpha_hydroxy_acid 2-Hydroxy-2-(5-bromo-2-methoxyphenyl)acetic acid 5-Bromo_intermediate->alpha_hydroxy_acid e.g., Bromination followed by hydrolysis Target_Compound 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid alpha_hydroxy_acid->Target_Compound Oxidizing Agent (e.g., KMnO4, PCC) Applications cluster_applications Potential Synthetic Applications Target_Compound 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid Heterocycle_Synthesis Synthesis of Heterocycles (e.g., quinoxalines, benzoxazinones) Target_Compound->Heterocycle_Synthesis via condensation reactions Cross_Coupling Cross-Coupling Reactions (Suzuki, Heck, etc.) Target_Compound->Cross_Coupling utilizing the bromo substituent Lead_Optimization Lead Compound Modification Target_Compound->Lead_Optimization as a versatile scaffold

Foundational

Technical Guide: Thermodynamic Stability &amp; Physicochemical Profiling of 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic Acid

Executive Summary This technical guide provides a comprehensive stability profile for 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid (CAS: 103975-38-6). As a functionalized aryl glyoxylic acid, this compound represents a c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive stability profile for 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid (CAS: 103975-38-6). As a functionalized aryl glyoxylic acid, this compound represents a critical intermediate in the synthesis of indole-based therapeutics (via isatin cyclization) and quinoxaline derivatives.

While the solid-state form exhibits moderate stability under ambient conditions, the solution-state thermodynamics are governed by a high susceptibility to decarboxylation and oxidative cleavage . This guide dissects the thermodynamic barriers protecting the molecule and provides validated protocols for establishing its shelf-life and processing windows.

Molecular Architecture & Theoretical Stability

The stability of this molecule is dictated by the interplay between the electron-rich aromatic ring and the highly electrophilic


-keto acid moiety.
Electronic Effects
  • The 2-Methoxy Group (Ortho-Effect): The methoxy group at the ortho position exerts a strong electron-donating effect (+M) but also introduces steric strain. This forces the

    
    -keto acid side chain out of planarity with the phenyl ring, reducing conjugation energy and potentially lowering the activation energy for decarboxylation compared to the para isomer.
    
  • The 5-Bromo Substituent: This group acts primarily through induction (-I), slightly deactivating the ring. While this increases the acidity of the carboxylic proton, it offers minimal stabilization against radical-mediated photodecomposition.

Thermodynamic Parameters (Estimated)

Based on structural analogs (aryl glyoxylic acids) and group contribution methods:

ParameterEstimated ValueSignificance
pKa (Acid) 2.8 – 3.2Stronger acid than acetic acid due to the adjacent carbonyl electron withdrawal.
Melting Point 135°C – 150°CHigh lattice energy dominated by intermolecular hydrogen bonding (dimer formation).

-25 to -40 kJ/molExothermic decarboxylation; thermodynamically favored but kinetically inhibited at RT.
LogP ~2.1Moderate lipophilicity; low hygroscopicity expected in solid form.

Degradation Pathways & Mechanisms

Understanding the specific breakdown routes is essential for handling. The primary risks are thermal decarboxylation and photolytic debromination.

Pathway Analysis (Graphviz Visualization)

The following diagram illustrates the competing degradation pathways. Note that Path A (Decarboxylation) is the dominant thermal risk, while Path C (Photolysis) is critical during handling.

DegradationPathways Parent 2-(5-Bromo-2-methoxyphenyl)- 2-oxoacetic acid Aldehyde 5-Bromo-2-methoxybenzaldehyde (Major Thermal Impurity) Parent->Aldehyde Thermal Decarboxylation (-CO2, >80°C) Acid 5-Bromo-2-methoxybenzoic acid (Oxidative Impurity) Parent->Acid Oxidative Cleavage (H2O2/Peroxides) Radical Aryl Radical Species Parent->Radical UV Light (hν) C-Br Homolysis Debromo Debrominated Byproducts Radical->Debromo H-Abstraction

Figure 1: Mechanistic degradation map. Red path indicates the primary thermal stability risk.

The Decarboxylation Threat

Aryl glyoxylic acids are prone to losing


. The mechanism typically involves a cyclic transition state in the free acid form or an acid-catalyzed pathway in solution.
  • Critical Threshold: Significant decarboxylation rates are often observed above 80°C in solution.

  • Mitigation: Store as a salt (e.g., sodium or potassium) if possible, as the carboxylate anion is significantly more resistant to decarboxylation than the free acid.

Experimental Protocols for Stability Profiling

Do not rely on literature values alone. Use these self-validating protocols to generate specific data for your batch.

Protocol A: Accelerated Stability Assessment (Arrhenius Model)

Objective: Determine the shelf-life (


) and activation energy (

) for degradation.
  • Preparation: Dissolve the compound in the intended solvent (e.g., DMSO or MeCN/Water) at 1 mg/mL.

  • Incubation: Aliquot into HPLC vials and incubate at three isotherms: 40°C, 60°C, and 80°C .

  • Sampling: Analyze points at

    
     hours.
    
  • Analysis: Use Reverse-Phase HPLC (C18 column, Gradient 0.1% Formic Acid in Water/MeCN).

    • Self-Validation: The disappearance of the parent peak must correlate with the appearance of the aldehyde peak (RRT ~1.2).

  • Calculation: Plot

    
     vs 
    
    
    
    .
    • If linear (

      
      ), the degradation follows first-order kinetics.
      
    • Calculate

      
       using slope 
      
      
      
      .
Protocol B: Solid-State Polymorph Screening (DSC)

Objective: Identify the melting onset and potential metastable polymorphs.

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Parameters:

    • Pan: Tzero Aluminum (crimped, pinhole).

    • Ramp Rate: 10°C/min.

    • Range: 30°C to 200°C.

  • Interpretation:

    • Endotherm 1 (Sharp): Melting point (Target: >130°C).

    • Exotherm (Post-Melt): Decomposition/Decarboxylation.

    • Warning: If an exotherm is observed before the melt, the material is thermally unstable in solid form and requires cold storage (-20°C).

Handling & Storage Recommendations

Based on the thermodynamic profile, the following handling matrix is recommended:

ConditionRecommendationRationale
Storage Temp 2°C – 8°C (Refrigerate)Mitigates slow thermal decarboxylation.
Light Exposure Amber Glass / Foil WrapPrevents C-Br photolysis (homolytic cleavage).
Solution pH Maintain pH > 5The carboxylate anion is kinetically more stable than the protonated acid.
Drying Vacuum Oven < 40°CAvoid high heat during solvent removal to prevent aldehyde formation.

Stability Decision Tree (Workflow)

Use this logic flow to determine if a batch is suitable for downstream synthesis.

DecisionTree Start Batch Receipt (Solid) Appearance Visual Check: Is it Yellow/Brown? Start->Appearance HPLC HPLC Purity Check Appearance->HPLC No (White/Off-white) Reject Reject Batch (Irreversible Deg) Appearance->Reject Yes (Oxidation) AldehydeCheck Aldehyde > 0.5%? HPLC->AldehydeCheck Recrystallize Recrystallize (EtOAc/Hexane) AldehydeCheck->Recrystallize Yes Use Release for Synthesis AldehydeCheck->Use No Recrystallize->HPLC Retest

Figure 2: Quality Control Decision Tree for incoming raw material.

References

  • Sigma-Aldrich. 2-(5-Bromo-2-methoxyphenyl)acetic acid Product Specification. (Analogous structure properties). Retrieved from .

  • Royal Society of Chemistry. Mild, visible light-mediated decarboxylation of aryl carboxylic acids. Chemical Science, 2017.[1][2] (Mechanistic insight into aryl decarboxylation). Retrieved from .

  • National Institutes of Health (NIH).PubChem Compound Summary: Glyoxylic Acid.

    
    -keto acids). Retrieved from .
    
  • Master Organic Chemistry. Decarboxylation of Beta-Keto Acids. (Thermodynamic principles of decarboxylation). Retrieved from .

Sources

Protocols & Analytical Methods

Method

Application Note: Cyclization Strategies for 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic Acid

This Application Note and Protocol guide details the cyclization methodologies for 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid (CAS 1094294-15-1). This -keto acid is a versatile synthon in medicinal chemistry, serving a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the cyclization methodologies for 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid (CAS 1094294-15-1). This


-keto acid is a versatile synthon in medicinal chemistry, serving as a critical precursor for benzofuran-2,3-diones , quinoxalinones , and benzisoxazoles —scaffolds frequently observed in anticoagulants (Factor Xa inhibitors), kinase inhibitors, and antimicrobial agents.

Introduction & Mechanistic Overview

The starting material, 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid , possesses three reactive centers: the


-keto group  (highly electrophilic), the carboxylic acid  (prone to esterification/amidation), and the 2-methoxy group  (a potential leaving group upon activation or demethylation).

Effective cyclization exploits these centers through three primary pathways:

  • Demethylative Lactonization: Cleavage of the methoxy ether unmasks a phenol, which spontaneously attacks the carboxylic acid to form a Benzofuran-2,3-dione . This is the most direct intramolecular cyclization.

  • Condensation-Cyclization (Quinoxaline Synthesis): Reaction with 1,2-diamines exploits the 1,2-dicarbonyl nature of the glyoxylic moiety to fuse a pyrazine ring, yielding 3-arylquinoxalinones .

  • Oximation-Cyclization: Reaction with hydroxylamine forms an oxime, which can undergo intramolecular displacement of the methoxy group (under basic conditions) or rearrangement to form 1,2-Benzisoxazole-3-carboxylic acids .

Reaction Pathways Visualization

ReactionPathways SM 2-(5-Bromo-2-methoxyphenyl)- 2-oxoacetic acid Prod1 5-Bromobenzofuran-2,3-dione (Coumarandione) SM->Prod1 Path A: HBr/AcOH (Demethylation) Prod2 3-(5-Bromo-2-methoxyphenyl)- quinoxalin-2(1H)-one SM->Prod2 Path B: o-Phenylenediamine (Condensation) Prod3 5-Bromo-1,2-benzisoxazole- 3-carboxylic acid SM->Prod3 Path C: NH2OH·HCl (Oximation/Cyclization)

Caption: Divergent cyclization pathways for 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid yielding three distinct heterocyclic scaffolds.

Experimental Protocols

Protocol A: Synthesis of 5-Bromobenzofuran-2,3-dione

Mechanism: Acid-mediated ether cleavage followed by intramolecular esterification. Target Audience: Researchers synthesizing enzyme inhibitors (e.g., serine protease inhibitors).

Materials:

  • Starting Material: 1.0 eq

  • Hydrobromic acid (48% aq): 10-15 volumes

  • Glacial Acetic Acid: 5 volumes (co-solvent)

  • Solvent for workup: Ethyl Acetate, Water

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid (1.0 g, 3.86 mmol) in glacial acetic acid (5 mL).

  • Addition: Cautiously add 48% HBr (10 mL). The solution may turn orange/brown.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The starting material spot (
    
    
    
    , acid streak) should disappear, replaced by a less polar spot (
    
    
    ).
  • Quench: Cool the reaction mixture to room temperature and pour onto crushed ice (50 g).

  • Precipitation: Stir vigorously. The product, 5-bromobenzofuran-2,3-dione , typically precipitates as a yellow/orange solid.

  • Isolation: Filter the solid. Wash with cold water (

    
    ) to remove excess acid.
    
  • Purification: Recrystallize from Toluene or Ethanol if necessary.

    • Expected Yield: 75–85%

    • Key Characteristic: IR band at

      
       (lactone carbonyl) and 
      
      
      
      (ketone).
Protocol B: Synthesis of 3-(5-Bromo-2-methoxyphenyl)quinoxalin-2(1H)-one

Mechanism: Double condensation of the


-keto acid with a 1,2-diamine.
Target Audience:  Drug discovery (Kinase inhibitor scaffolds).

Materials:

  • Starting Material: 1.0 eq

  • 1,2-Phenylenediamine: 1.1 eq

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Acetic Acid (cat.)

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid (1.0 mmol) in EtOH (10 mL).

  • Addition: Add 1,2-phenylenediamine (1.1 mmol). Add 2–3 drops of glacial acetic acid.

  • Reflux: Heat to reflux for 2–4 hours. A heavy precipitate often forms during the reaction.

  • Workup: Cool the mixture to

    
     in an ice bath.
    
  • Filtration: Filter the precipitate. Wash with cold EtOH (

    
    ) and Diethyl Ether (
    
    
    
    ).
  • Validation: The product is the quinoxalinone derivative. Note that the regiochemistry is fixed because the diamine is symmetric; however, if a substituted diamine is used, regioisomers may form.

    • Expected Yield: >90%[1]

Protocol C: Synthesis of 5-Bromo-1,2-benzisoxazole-3-carboxylic Acid

Mechanism: Formation of the oxime followed by nucleophilic displacement of the methoxy group (often requires activation or high heat).

Step-by-Step Procedure:

  • Oximation: Dissolve the keto-acid (1.0 eq) in Ethanol/Pyridine (10:1). Add Hydroxylamine hydrochloride (1.5 eq). Reflux for 2 hours.

  • Cyclization: Evaporate solvent.[2] Redissolve the crude oxime in DMF. Add Potassium Carbonate (

    
    , 2.0 eq) and heat to 
    
    
    
    for 6 hours.
    • Note: The methoxy group is a poor leaving group. If cyclization is sluggish, conversion of the acid to the hydroxamic acid first, or using stronger bases (NaH), may be required to effect the

      
       displacement.
      
  • Workup: Acidify with 1M HCl to precipitate the carboxylic acid product.

Data Summary & Troubleshooting

ParameterPath A (Benzofuran)Path B (Quinoxaline)Path C (Benzisoxazole)
Reagents HBr, AcOHo-Phenylenediamine, EtOH

, Base
Temp/Time

/ 4h

/ 2h

/ 6h+
Key Risk Incomplete demethylationProduct solubility (low)Competing Beckmann rearrangement
Visual Cue Orange solid formationWhite/Yellow precipitateClear solution

Ppt upon acid

Troubleshooting:

  • Incomplete Demethylation (Path A): If NMR shows a methoxy singlet (

    
     ppm), increase reaction time or switch to Boron Tribromide (
    
    
    
    )
    in DCM at
    
    
    to RT.
  • Solubility Issues: The starting keto-acid is sparingly soluble in non-polar solvents. Use DMSO or DMF for NMR analysis.

  • Decarboxylation: Avoid temperatures

    
    , as 
    
    
    
    -keto acids can decarboxylate to form the corresponding aldehyde (5-bromo-2-methoxybenzaldehyde).

References

  • Synthesis of Benzofuran Derivatives: Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. J. Chem. Pharm. Res., 2017, 9(5):210-220.[3] Link

  • Cinnoline and Quinoxaline Synthesis: Different methods for cinnolines synthesis.[4][5][6] ResearchGate.[7] Link

  • General Reactivity of 2-Oxoacetic Acids: Asian Journal of Chemistry, Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation (Analogous chemistry). Link

  • Benzofuran-2,3-dione Chemistry: Journal of Organic Chemistry, Development of Two Synthetic Routes to a Benzofuran Intermediate. Link[8]

Sources

Application

Advanced Applications of 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic Acid in Heterocyclic Chemistry

Executive Summary: The "Warhead" and the "Handle" In the landscape of heterocyclic chemistry, 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid (hereafter referred to as BMP-OAA ) represents a high-value "bifunctional" scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" and the "Handle"

In the landscape of heterocyclic chemistry, 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid (hereafter referred to as BMP-OAA ) represents a high-value "bifunctional" scaffold. Its utility stems from three distinct structural features that allow for modular drug design:

  • The

    
    -Keto Acid "Warhead":  This moiety is highly reactive toward 1,2-binucleophiles (diamines, aminothiols), serving as a direct precursor to fused heterocycles like quinoxalinones  and benzothiazoles .
    
  • The Bromine "Handle" (C-5): A pre-installed halogen at the meta position (relative to the keto group) allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the initial cyclization.

  • The Methoxy Auxiliary (C-2): Acts as an electron-donating group (EDG) to modulate electronic properties and can be deprotected to a phenol for secondary cyclizations (e.g., benzofurans).

This guide details the synthesis of BMP-OAA and its primary application: the regioselective synthesis of 3-substituted quinoxalin-2(1H)-ones , a privileged pharmacophore in kinase inhibitor discovery (e.g., VEGFR, FGFR inhibitors).

Synthesis of the Core Reagent (BMP-OAA)

Before heterocyclic applications, the reagent must be synthesized with high purity. The most robust route is the Friedel-Crafts Acylation of 4-bromoanisole.

Protocol A: Friedel-Crafts Synthesis of BMP-OAA

Principle: The methoxy group of 4-bromoanisole directs the electrophilic attack of the oxalyl chloride moiety to the ortho position (relative to OMe), which is less sterically hindered than the position ortho to the bromine.

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • Oxalyl Chloride (2.0 equiv)[1]

  • Aluminum Chloride (

    
    , anhydrous, 2.2 equiv)
    
  • Dichloromethane (DCM, anhydrous)[1][2]

  • HCl (1M) for quenching

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Lewis Acid Suspension: Charge the flask with

    
     (2.2 equiv) and anhydrous DCM (0.5 M concentration relative to substrate). Cool to 0°C  using an ice/water bath.
    
  • Acylation: Add oxalyl chloride (2.0 equiv) dropwise. Stir for 15 minutes.

  • Substrate Addition: Dissolve 4-bromoanisole (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the

    
     suspension over 30 minutes. Caution: Evolution of HCl gas; use a scrubber.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1] The intermediate acid chloride will form.

  • Hydrolysis (Critical): Pour the reaction mixture carefully onto crushed ice/water to hydrolyze the acid chloride to the

    
    -keto acid. Stir vigorously for 30 minutes.
    
  • Workup: Separate the organic layer.[2][3] Extract the aqueous layer with DCM (

    
    ). Combine organics and wash with 1M HCl (
    
    
    
    ) and Brine (
    
    
    ).
  • Isolation: Extract the organic layer with saturated

    
     solution (3 
    
    
    
    ). This moves the BMP-OAA (as a carboxylate salt) into the aqueous phase, leaving unreacted starting material in the organic phase.
  • Acidification: Acidify the aqueous extract to pH 1-2 using conc. HCl. The product, BMP-OAA , will precipitate as a solid. Filter, wash with cold water, and dry.[4]

Yield Expectation: 75-85% Appearance: Light yellow solid.

Primary Application: The Quinoxalinone Scaffold[5]

The reaction of BMP-OAA with o-phenylenediamine (OPD) is the "gold standard" application. Unlike simple condensation, this reaction builds the quinoxalin-2(1H)-one core, a structure found in numerous bioactive alkaloids and synthetic drugs.

Protocol B: Synthesis of 3-(5-Bromo-2-methoxyphenyl)quinoxalin-2(1H)-one

Mechanism: The reaction proceeds via a two-step condensation. First, the more nucleophilic amine of OPD attacks the highly electrophilic


-keto carbonyl (more reactive than the acid carbonyl). This is followed by cyclization at the acid carbon to form the lactam ring.

Materials:

  • BMP-OAA (1.0 equiv)

  • o-Phenylenediamine (1.1 equiv)

  • Ethanol (Absolute)[5]

  • Glacial Acetic Acid (catalytic, 10 mol%)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve BMP-OAA (1.0 equiv) in Ethanol (0.2 M).

  • Amine Addition: Add o-phenylenediamine (1.1 equiv). The solution may darken immediately due to imine formation.

  • Catalysis: Add Glacial Acetic Acid (10 mol%).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (DCM:MeOH 95:5). The starting acid spot should disappear, replaced by a fluorescent product spot.

  • Precipitation: Cool the reaction mixture to RT, then to

    
    . The product often precipitates directly from the ethanol solution.
    
  • Purification: Filter the solid. Wash with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ) to remove unreacted diamine.
  • Recrystallization: If necessary, recrystallize from DMF/Ethanol.

Data Specification:

ParameterValue / Observation
Product 3-(5-Bromo-2-methoxyphenyl)quinoxalin-2(1H)-one
Yield 80–92%
Melting Point >250°C (Decomposition)

NMR Characteristic
Singlet at

ppm (Lactam NH)
Solubility Low in alcohols; Soluble in DMSO, DMF

Divergent Pathways & Mechanism Visualization

The versatility of BMP-OAA lies in its ability to follow different pathways based on the co-reactant and conditions.

Pathway Logic
  • Path A (Standard): Reaction with 1,2-diamines

    
    Quinoxalinones .
    
  • Path B (Oxidative Decarboxylation): Reaction with 1,2-diamines + Oxidant/Catalyst

    
    Benzimidazoles .
    
  • Path C (Late-Stage): Suzuki coupling on the Quinoxalinone product.

ReactionPathways Start BMP-OAA (Reagent) Inter Intermediate Imine Start->Inter + OPD EtOH, Reflux OPD o-Phenylenediamine Quinox Quinoxalinone (Major Product) Inter->Quinox - H2O Cyclization Benzim Benzimidazole (Decarboxylative) Inter->Benzim Oxidative - CO2 Suzuki Biaryl Derivative (Drug Candidate) Quinox->Suzuki Pd(PPh3)4 Ar-B(OH)2

Figure 1: Divergent synthesis workflows starting from BMP-OAA. The Quinoxalinone pathway is the thermodynamic preference in the absence of oxidants.

Advanced Workflow: Late-Stage Diversification

The 5-Bromo substituent on the BMP-OAA scaffold is intentionally preserved during the quinoxalinone formation. This allows for "Late-Stage Functionalization," a critical strategy in modern drug discovery to generate libraries of analogs from a single core.

Protocol C: Suzuki-Miyaura Coupling on the Quinoxalinone Core

Objective: To couple an aryl boronic acid to the 3-(5-bromo...) position.

Materials:

  • 3-(5-Bromo-2-methoxyphenyl)quinoxalin-2(1H)-one (from Protocol B)

  • Aryl Boronic Acid (1.2 equiv)

  • 
     (5 mol%)
    
  • 
     (2.0 equiv)
    
  • Dioxane/Water (4:1)

Procedure:

  • Degassing: Combine solvent and base in a microwave vial or pressure tube. Sparge with Nitrogen for 10 mins.

  • Assembly: Add the Quinoxalinone substrate, Boronic Acid, and Catalyst.

  • Reaction: Heat to 90°C for 12 hours (or 1 hour in Microwave at 110°C).

  • Workup: Dilute with EtOAc, wash with water. The product usually requires column chromatography (DCM:MeOH) due to the polarity of the lactam.

References

  • Friedel-Crafts Methodology

    • Organic Syntheses Procedure for Intramolecular Friedel-Crafts Acylation.
    • Source:

  • Quinoxalinone Synthesis

    • Synthesis of quinoxalin-2(1H)

      
      -keto acids.[6]
      
    • Source:

  • Biological Relevance (Kinase Inhibition)

    • Quinoxaline derivatives as kinase inhibitors: A review of recent developments. (Contextualizes the value of the scaffold).
    • Source: [7]

  • Benzimidazole Divergence

    • Green synthesis of benzimidazoles

      
      -keto acids.[6][8]
      
    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

minimizing side reactions during 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid cyclization

Technical Support Center: Cyclization of 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid Guide for Senior Application Scientists and Drug Development Professionals This guide provides in-depth technical support for the intr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclization of 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid

Guide for Senior Application Scientists and Drug Development Professionals

This guide provides in-depth technical support for the intramolecular cyclization of 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid to form the valuable benzofuran scaffold. As Senior Application Scientists, we understand that minimizing side reactions is critical for yield, purity, and process scalability. This document moves beyond standard protocols to address the mechanistic reasons for common failures and provides robust, field-tested solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary goal of this reaction, and what is the expected mechanistic pathway?

A: The objective is the synthesis of 6-bromo-3-hydroxy-1-benzofuran-2-carboxylic acid, a key intermediate in medicinal chemistry. The reaction is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation type) followed by tautomerization.

The most accepted pathway, particularly when using a strong dehydrating acid like Polyphosphoric Acid (PPA), involves the following steps:

  • Activation: The acid catalyst protonates the α-keto carbonyl group, making it a more potent electrophile.

  • Demethylation: The strong acid also facilitates the cleavage of the methyl ether, unmasking a nucleophilic phenol.[1][2][3] This step is crucial.

  • Intramolecular Cyclization: The electron-rich aromatic ring, activated by the hydroxyl group, attacks the electrophilic carbonyl carbon. This 5-exo cyclization is kinetically and thermodynamically favored.[4][5]

  • Dehydration & Tautomerization: The resulting intermediate eliminates water to restore aromaticity, yielding the final benzofuran product.

Below is a diagram illustrating the proposed primary reaction pathway.

Reaction_Pathway cluster_start Starting Material cluster_intermediate Key Intermediates cluster_product Final Product SM 2-(5-Bromo-2-methoxyphenyl) -2-oxoacetic acid Activated Protonated Carbonyl (Enhanced Electrophile) SM->Activated  Acid Catalyst  (e.g., PPA) Demethylated Demethylated Phenol (Nucleophile Unmasked) Activated->Demethylated  Ether Cleavage   Product 6-bromo-3-hydroxy-1- benzofuran-2-carboxylic acid Demethylated->Product  Intramolecular Attack  & Dehydration   Decarboxylation SM 2-(5-Bromo-2-methoxyphenyl) -2-oxoacetic acid TS Cyclic Transition State (Intermediate) SM->TS  Undesired Pathway  (Promoted by Excess Heat/Acid) Product Desired Benzofuran SM->Product Desired Cyclization (Lower Temp) SideProduct 5-bromo-2-methoxybenzaldehyde + CO₂ TS->SideProduct  Decarboxylation  

Caption: Competing pathways of cyclization vs. decarboxylation.

Q3: I am observing significant demethylation, but the subsequent cyclization is inefficient, leading to low yields. How can I drive the reaction to completion?

A: This indicates that the ether cleavage step is occurring, but the conditions are not optimal for the rate-limiting intramolecular cyclization step. The uncyclized phenolic intermediate may be isolated or could polymerize.

Causality: The energy barrier for the C-C bond formation (the cyclization) is higher than that for the O-C bond cleavage (demethylation). If the system lacks sufficient thermal energy or if the catalyst is not effective enough, the reaction will stall after the initial demethylation. [1][6] Troubleshooting Strategies:

  • Increase Catalyst Concentration/Strength: Polyphosphoric acid is not only a catalyst but also the reaction medium. Ensuring a sufficient quantity (e.g., 10-20x by weight) provides the necessary acidity and dehydrating environment to drive the reaction forward. [7][8]2. Controlled Temperature Increase: After an initial period at a lower temperature (e.g., 60-70 °C) to allow for demethylation, a controlled, modest increase in temperature (e.g., to 80-90 °C) can provide the activation energy needed for the cyclization step without significantly increasing the rate of decarboxylation.

  • Ensure Anhydrous Conditions: PPA is a powerful dehydrating agent, but the presence of water in the starting material or solvent will consume the acid and inhibit its catalytic activity. [9]Always use freshly opened or properly stored PPA and ensure starting materials are dry.

Q4: My reaction results in a dark, intractable polymer and very low yield of the desired product. What is causing this?

A: Polymerization arises from intermolecular reactions competing with the desired intramolecular cyclization.

Causality: At high concentrations, an activated molecule of the starting material can react with a second molecule instead of cyclizing. This is a common issue in intramolecular reactions that form larger rings, but can also occur here if conditions are too harsh, leading to highly reactive intermediates. [5] Troubleshooting Strategies:

  • High Dilution Principle: While PPA often serves as the solvent, adding a co-solvent like xylene can sometimes help by effectively lowering the concentration of the reactant. [8]However, this must be balanced against the need for a strong acid medium. The most reliable method is to ensure a large excess of PPA relative to the substrate.

  • Gradual Substrate Addition: Instead of adding all the starting material at once, consider adding it portion-wise or as a solution (in a compatible solvent like sulfolane) to the hot PPA. This keeps the instantaneous concentration of the reactant low, favoring the first-order intramolecular process over the second-order intermolecular one.

The table below summarizes the impact of key parameters on reaction outcomes.

ParameterLow SettingOptimal RangeHigh SettingPrimary Consequence of High Setting
Temperature Incomplete Reaction70 - 90 °C> 100 °CIncreased Decarboxylation [10][11]
Reaction Time Incomplete Reaction1 - 3 hours> 4 hoursIncreased Side Products
PPA:Substrate (w/w) Inefficient Catalysis10:1 to 20:1> 25:1Generally safe, but wasteful
Water Content N/A< 0.1%HighCatalyst Deactivation [9]

Optimized Experimental Protocol

This protocol is designed to balance the rates of demethylation and cyclization while minimizing decarboxylation.

Reagents & Equipment:

  • 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid

  • Polyphosphoric Acid (PPA, 115% assay)

  • Three-neck round-bottom flask

  • Mechanical stirrer (recommended over magnetic for viscosity)

  • Nitrogen/Argon inlet

  • Thermometer

  • Ice, deionized water, ethyl acetate, saturated sodium bicarbonate solution

Procedure:

  • Setup: Assemble a dry three-neck flask with a mechanical stirrer, nitrogen inlet, and thermometer. Place the flask in an oil bath.

  • Catalyst Loading: Under a positive flow of nitrogen, add Polyphosphoric Acid (15 g per 1 g of substrate) to the flask.

  • Heating: Begin stirring and heat the PPA to 75 °C. The acid will become less viscous and easier to stir as it warms.

  • Substrate Addition: Once the temperature is stable at 75 °C, add the 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid (1.0 eq) in small portions over 15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Maintain the internal temperature between 75-80 °C. Monitor the reaction progress by periodically quenching a small aliquot in ice/water, extracting with ethyl acetate, and analyzing by TLC or LC-MS. The reaction is typically complete in 1.5-2.5 hours.

  • Work-up: Once the starting material is consumed, remove the oil bath and allow the flask to cool to about 60 °C. Carefully and slowly pour the viscous reaction mixture onto a vigorously stirred beaker of crushed ice (200 g of ice per 15 g of PPA). This step is highly exothermic.

  • Precipitation & Extraction: The product should precipitate as a solid. Stir the slurry for 30 minutes until all the PPA is hydrolyzed. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water. Alternatively, extract the aqueous slurry with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution to remove any remaining acidic impurities. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

Workflow A 1. Setup (Dry Glassware, N₂) B 2. Add PPA & Heat (75 °C) A->B C 3. Add Substrate (Portion-wise) B->C D 4. Monitor Reaction (TLC / LC-MS) C->D D->D E 5. Quench on Ice (Caution: Exothermic!) D->E  If SM consumed   F 6. Extract Product (Ethyl Acetate) E->F G 7. Purify (Recrystallization) F->G

Caption: Optimized experimental workflow for the cyclization.

References

  • Epstein, C. M., Chawla, R. K., Wadsworth, A., & Rudman, D. (1980). Decarboxylation of alpha-ketoisovaleric acid after oral administration in man. The American Journal of Clinical Nutrition. Available at: [Link]

  • Wikipedia. (n.d.). Decarboxylation. Wikipedia. Available at: [Link]

  • Lopalco, A., Dalwadi, G., Niu, S., Schowen, R. L., Douglas, J., & Stella, V. J. (2016). Mechanism of Decarboxylation of Pyruvic Acid in the Presence of Hydrogen Peroxide. Journal of Pharmaceutical Sciences. Available at: [Link]

  • ScienceMadness. (n.d.). Polyphosphoric Acid. Sciencemadness.org. Available at: [Link]

  • Zhu, Y.-F., Geng, X.-L., Guan, Y.-H., Teng, W., & Fan, X. (2021). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Organic Chemistry Portal. Available at: [Link]

  • Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. (2020). Indian Journal of Chemistry, Section B.
  • Nowak, M., & Misiura, K. (2021). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules. Available at: [Link]

  • Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. Available at: [Link]

  • Banerjee, A. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. Available at: [Link]

  • The acidic hydrolysis of ether (X) shown below is fastest when. (2022). Filo. Available at: [Link]

  • Decarboxylation. (n.d.). Chemistry Steps. Available at: [Link]

  • Banerjee, A. (2023). Polyphosphoric Acid in Organic Synthesis. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2015). PBr3 and SOCl2. Master Organic Chemistry. Available at: [Link]

  • Popp, F. D., & McEwen, W. E. (1958). Studies in Polyphosphoric Acid Cyclizations. Journal of the American Chemical Society. Available at: [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

  • Ether Cleavage. (n.d.). Chemistry Steps. Available at: [Link]

  • Wikipedia. (n.d.). Radical cyclization. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Ether cleavage. Wikipedia. Available at: [Link]

  • PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. (n.d.). Vedantu. Available at: [Link]

  • III. Intramolecular Addition (Cyclization) Reactions. (2022). Chemistry LibreTexts. Available at: [Link]

  • 22.4: Alpha Bromination of Carboxylic Acids. (2024). Chemistry LibreTexts. Available at: [Link]

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • PBr3 Reaction. (n.d.). BYJU'S. Available at: [Link]

  • THE CLEAVAGE OF ETHERS. (n.d.). University of Wisconsin. Available at: [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Process for preparing benzofuran derivatives. (n.d.). Google Patents.
  • Reactions and Mechanisms. (n.d.). Master Organic Chemistry. Available at: [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (2014). Molecules. Available at: [Link]

  • Intramolecular Cyclization Side Reactions. (n.d.). ResearchGate. Available at: [Link]

Sources

Optimization

troubleshooting low purity in 2-oxoacetic acid derivative synthesis

Technical Support Center: 2-Oxoacetic Acid Derivative Synthesis Topic: Troubleshooting Low Purity in 2-Oxoacetic Acid ( -Keto Acid) Derivatives Audience: Medicinal Chemists, Process Chemists, and R&D Scientists. Introduc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Oxoacetic Acid Derivative Synthesis

Topic: Troubleshooting Low Purity in 2-Oxoacetic Acid (


-Keto Acid) Derivatives
Audience:  Medicinal Chemists, Process Chemists, and R&D Scientists.

Introduction: The Purity Paradox

Welcome to the Technical Support Center. If you are synthesizing 2-oxoacetic acid derivatives (glyoxylic acid derivatives,


-keto esters, or phenylglyoxylic acids), you are likely facing a "purity paradox." Your LC-MS indicates a mass shift of +18, your NMR shows a vanished ketone peak, or your product decomposes on silica gel.

These compounds are chemically unique: the adjacent carbonyl groups create a highly electron-deficient center, making them susceptible to hydration , decarboxylation , and polymerization . This guide moves beyond basic synthesis to address the specific failure modes of this chemical class.

Module 1: The "Ghost" Impurity (Hydration)

Issue: "My LC-MS shows a dominant [M+18] peak, and the


C NMR ketone signal (~180-190 ppm) is weak or missing."

Diagnosis: You likely do not have an impurity. You have a stable gem-diol hydrate .[1] The electron-withdrawing effect of the carboxyl/ester group activates the


-ketone, making it hygroscopic. In the presence of atmospheric moisture or aqueous workup, the equilibrium shifts toward the hydrate.

The Equilibrium:



Corrective Action: Azeotropic Dehydration Protocol Do not attempt column chromatography to remove this "impurity"—it will only generate more hydrate from the silica's surface water.

  • Solvent Selection: Use Toluene (preferred) or Benzene.

  • Setup: Equip a flask with a Dean-Stark trap or use a rotary evaporator with high vacuum capability.

  • Procedure:

    • Dissolve the crude material in Toluene (10 mL/g).

    • Reflux for 1-2 hours with the Dean-Stark trap to physically remove water.

    • Alternatively: Evaporate to dryness, re-dissolve in fresh anhydrous toluene, and evaporate again (repeat 3x).

  • Storage: Store immediately under Argon/Nitrogen in a desiccator.

Visualizing the Hydration Trap:

Hydration_Equilibrium Keto Alpha-Keto Form (Target Product) C=O Signal present Hydrate Gem-Diol Hydrate (False Impurity) [M+18] Mass No C=O Signal Keto->Hydrate Spontaneous Hydration Hydrate->Keto Azeotropic Distillation (Toluene, Reflux) Water Atmospheric Moisture or Aqueous Workup Water->Hydrate Promotes

Figure 1: The reversible hydration equilibrium. The "impurity" is often just the hydrated form of the product, reversible via physical water removal.

Module 2: Synthetic Route Optimization

Low purity often stems from the wrong choice of oxidant or temperature control during bond formation.

Scenario A: Oxidation of -Hydroxy Esters (e.g., Mandelate derivatives)

Issue: "I am getting the carboxylic acid (over-oxidation) or low conversion." Root Cause: Strong oxidants like KMnO


 or Jones Reagent often cleave the C-C bond between the carbonyls.

Recommended Protocol: TEMPO/Bleach Oxidation This method is highly selective for


-hydroxy to 

-keto conversion without over-oxidation to the carboxylic acid.
  • Reagents: TEMPO (cat. 1-2 mol%), NaOCl (Bleach, 1.1 equiv), KBr (0.1 equiv), CH

    
    Cl
    
    
    
    /H
    
    
    O biphasic system.
  • Critical Step: Buffer the aqueous layer to pH 8.5-9.5 using NaHCO

    
    .
    
    • Why? At lower pH (< 7), HOCl concentration increases, leading to side reactions (chlorination). At higher pH (> 10), ester hydrolysis competes.

  • Quenching: Use aqueous Na

    
    S
    
    
    
    O
    
    
    (Thiosulfate) immediately upon consumption of starting material to prevent cleavage.
Scenario B: Friedel-Crafts Acylation (Aromatic Derivatives)

Issue: "I see multiple spots on TLC, and the mass spec indicates a loss of 28 amu (CO)." Root Cause: Decarbonylation . When reacting aromatics with oxalyl chloride (


) and AlCl

, the acylium intermediate can lose carbon monoxide (CO) if the temperature is too high, resulting in a benzophenone derivative (

) instead of the

-keto acid chloride.

Corrective Action: Temperature Control Strategy

  • Order of Addition: Add AlCl

    
     to the solvent (DCM or CS
    
    
    
    ) first. Cool to 0°C. Add Oxalyl Chloride. Finally, add the aromatic substrate dropwise.
  • Temperature Limit: Keep the reaction below 0°C during addition. Allow it to warm to room temperature only after gas evolution ceases.

  • Stoichiometry: Use a slight excess of Oxalyl Chloride (1.2 - 1.5 equiv) to compensate for any volatility/decomposition.

Module 3: Purification & Isolation (Downstream)

Issue: "My compound degrades on the silica column."

Explanation: Silica gel is slightly acidic and contains bound water. This environment catalyzes both hydration (see Module 1) and acid-catalyzed aldol-type condensation of the reactive ketone.

Troubleshooting Table: Purification Alternatives

MethodSuitabilityProtocol Notes
Crystallization High (Preferred)Dissolve in minimal hot EtOAc or Toluene; add Hexanes/Heptane dropwise until cloudy. Cool slowly.
Silica Gel LowIf necessary, neutralize silica with 1% Et

N in Hexanes before loading. Elute quickly.
Reverse Phase (C18) MediumUse 0.1% Formic Acid in water/MeCN. Avoid basic modifiers (NH

OH) which induce polymerization.
Bisulfite Adduct High (Specific)Form the solid bisulfite adduct (shake with sat. NaHSO

), wash organics, then regenerate ketone with dilute acid.

Module 4: Analytical Verification

Issue: "How do I prove I have the pure ketone and not the hydrate or decomposed product?"

Q: The NMR spectrum is messy in CDCl


. 
  • A: CDCl

    
     often contains traces of HCl (acidic), which catalyzes hydrate formation/exchange.
    
  • Fix: Filter CDCl

    
     through basic alumina or use DMSO-
    
    
    
    . DMSO often stabilizes the hydrogen-bonding network, giving sharper peaks.

Q: How do I distinguish the Hydrate from the Ketone?

  • Carbon NMR (

    
    C): 
    
    • 
      -Keto Carbon:  Appears at 170–195 ppm .
      
    • Gem-Diol Carbon: Appears significantly upfield at 90–100 ppm (tetrahedral geometry).

    • If you see both: You have a mixture.[2][3][4][5][6] Apply the Azeotropic Drying Protocol (Module 1).

Troubleshooting Decision Tree

Troubleshooting_Tree Start Start: Low Purity Observed MassShift Is there a +18 mass shift or missing C=O in NMR? Start->MassShift Hydrate Likely Hydrate Formation MassShift->Hydrate Yes MassLoss Is there a -28 mass shift (Decarbonylation)? MassShift->MassLoss No Drying Action: Azeotropic Distillation (Toluene/Benzene) Hydrate->Drying Decarb Friedel-Crafts Failure MassLoss->Decarb Yes SilicaFail Does purity drop AFTER column? MassLoss->SilicaFail No TempControl Action: Lower Rxn Temp < 0°C Check Addition Order Decarb->TempControl SilicaBad Silica-Induced Decomposition SilicaFail->SilicaBad Yes Cryst Action: Switch to Crystallization or Neutralized Silica SilicaBad->Cryst

Figure 2: Logic flow for diagnosing purity issues in


-keto acid synthesis.

References

  • TEMPO Oxidation Protocol

    • Title: Simplified Procedure for TEMPO-Catalyzed Oxid
    • Source:Synthetic Communications (2012).[7]

    • URL:[Link][7]

  • Hydration Equilibrium Constants

    • Title: Determination of pKa and Hydration Constants for a Series of -Keto-Carboxylic Acids Using NMR.
    • Source:Journal of Pharmaceutical Sciences (2007).
    • URL:[Link]

  • Friedel-Crafts Acylation Reviews

    • Title: Friedel–Crafts Acylation (Mechanism and Limitations).[8][9][10]

    • Source:Sigma-Aldrich / Merck Technical Library.
  • Azeotropic Drying Data

    • Title: Azeotropic Data for Binary Mixtures (W
    • Source:CRC Handbook of Chemistry and Physics.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Guide: Optimizing Temperature Conditions for 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic Acid Stability

Technical Overview & Critical Instability Factors 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid (also known as (5-Bromo-2-methoxyphenyl)glyoxylic acid) is a specialized -keto acid intermediate often employed in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Critical Instability Factors

2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid (also known as (5-Bromo-2-methoxyphenyl)glyoxylic acid) is a specialized


-keto acid intermediate often employed in the synthesis of heterocycles such as isatins or as a photoinitiator scaffold.

Unlike simple carboxylic acids, this compound possesses a 1,2-dicarbonyl system (


-keto moiety) attached to an electron-rich aromatic ring. This structural feature introduces specific stability challenges that are strictly temperature-dependent.
The Core Hazard: Thermal Decarboxylation

The primary degradation pathway for arylglyoxylic acids is thermal decarboxylation , where the loss of CO


 converts the keto acid into the corresponding aldehyde (5-bromo-2-methoxybenzaldehyde).
  • Mechanism: The electron-withdrawing nature of the adjacent carbonyl group weakens the C–C bond between the carboxyl and ketone groups.

  • Trigger: Temperatures exceeding 60°C (solid state) or 40°C (solution state) significantly accelerate this unimolecular decomposition.

  • Secondary Risk: The resulting aldehyde is susceptible to further oxidation to the benzoic acid derivative, creating a complex impurity profile.

Troubleshooting & FAQs

This section addresses specific scenarios users encounter in the lab.

Q1: "My white powder has turned yellow after one week on the bench. Is it still usable?"

Diagnosis: Likely photodegradation or surface oxidation. Technical Insight: Arylglyoxylic acids are chromophores often used in photo-chemistry. Exposure to ambient light (UV/Vis) excites the


 transition of the carbonyl, leading to radical formation and polymerization or degradation.
Action Plan: 
  • Check Purity: Run HPLC. If purity is >98%, the yellowing may be surface-only.

  • Recrystallization: If degradation is >5%, recrystallize from a non-polar solvent (e.g., toluene/hexanes) to remove polar degradation products.

  • Prevention: Store in amber vials wrapped in foil at -20°C .

Q2: "I observe a new peak at RRT 0.85 during reaction monitoring at 80°C. What is it?"

Diagnosis: Thermal Decarboxylation Product (5-Bromo-2-methoxybenzaldehyde). Technical Insight: You have exceeded the thermal stability threshold. At 80°C, the rate of decarboxylation for electron-rich arylglyoxylic acids becomes kinetically significant. Action Plan:

  • Immediate: Lower reaction temperature to 40–50°C .

  • Mitigation: If higher temperatures are required for the reaction, use a sealed vessel with a CO

    
     scrubber to monitor off-gassing, or switch to a catalytic method that proceeds at lower temperatures.
    
Q3: "Can I store the stock solution in DMSO at room temperature?"

Diagnosis: High Risk of Degradation. Technical Insight: DMSO is hygroscopic and can act as an oxidant (Swern-type conditions) or facilitate nucleophilic attack. In solution, the rotational freedom allows the molecule to adopt conformations favorable for decarboxylation. Action Plan:

  • Protocol: Prepare solutions fresh.

  • Storage: If storage is mandatory, use Anhydrous Acetonitrile at -20°C .[1] Avoid DMSO or alkaline buffers (which promote Cannizzaro-type disproportionation).

Q4: "There is a confusion between CAS 7017-48-3 and my compound. Are they the same?"

Diagnosis: Critical Identification Error. Technical Insight:

  • CAS 1094294-15-1: 2-(5-Bromo-2-methoxyphenyl)-2-oxo acetic acid (The

    
    -keto acid).[2]
    
  • CAS 7017-48-3: 2-(5-Bromo-2-methoxyphenyl)acetic acid (The simple acetic acid derivative). Action Plan: Verify the structure by 13C NMR . The keto acid will show a ketone carbonyl signal ~180-190 ppm and a carboxyl signal ~160-170 ppm. The acetic acid derivative will lack the ketone signal.

Stability Data & Storage Protocols

Temperature Impact on Degradation Rate ( )

Estimated based on Arrhenius behavior of structural analogs (Phenylglyoxylic acid).

Temperature ConditionsStateEstimated

(Shelf Life)
Primary Risk
-20°C (Recommended) Solid (Desiccated)> 24 MonthsNone
2°C to 8°C Solid (Desiccated)6–12 MonthsSlow Hydrolysis (if moisture present)
25°C (Room Temp) Solid1–3 MonthsPhotodegradation / Slow Decarboxylation
> 60°C Solid/Melt< 24 HoursRapid Decarboxylation
25°C Solution (DMSO)< 48 HoursSolvolysis / Decarboxylation
Recommended Handling Protocol
  • Receipt: Immediately transfer to -20°C freezer upon arrival.

  • Weighing: Allow the vial to warm to room temperature in a desiccator before opening to prevent water condensation (which catalyzes hydrolysis).

  • Reaction: Maintain reaction temperatures < 50°C whenever possible. If heating is required, ensure inert atmosphere (

    
     or 
    
    
    
    ) to prevent oxidative side reactions.

Visualizing the Degradation Pathway

The following diagram illustrates the critical degradation nodes for 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid.

DegradationPathway Compound 2-(5-Bromo-2-methoxyphenyl)- 2-oxoacetic acid (CAS: 1094294-15-1) Heat Heat (>60°C) Compound->Heat Light UV Light / Radical Initiator Compound->Light Base Alkaline pH / Nucleophiles Compound->Base Aldehyde Degradant A: 5-Bromo-2-methoxybenzaldehyde (Decarboxylation) Heat->Aldehyde Loss of CO2 CO2 CO2 (Gas) Heat->CO2 Dimer Degradant C: Radical Dimers / Polymers Light->Dimer Photopolymerization Base->Aldehyde Decarboxylation Benzoic Degradant B: 5-Bromo-2-methoxybenzoic acid (Oxidation) Aldehyde->Benzoic [O] Oxidation

Figure 1: Primary degradation pathways showing thermal decarboxylation as the dominant risk factor.

Stability Testing Workflow

Use this logic flow to validate the integrity of your compound before use in critical experiments.

StabilityWorkflow Start Start: Material Check Visual Visual Inspection: White/Off-white? Start->Visual ColorFail Yellow/Brown: Potential Degradation Visual->ColorFail No HPLC HPLC Analysis (C18, ACN/H2O + 0.1% TFA) Visual->HPLC Yes ColorFail->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck Use Proceed to Experiment PurityCheck->Use Yes Purify Recrystallize: Toluene/Hexane PurityCheck->Purify No (<98%) Purify->HPLC Retest Discard Discard if >10% Aldehyde Content Purify->Discard Fail

Figure 2: Decision tree for assessing material quality prior to synthesis.

References

  • Accela ChemBio. (n.d.). Product Data: 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid (CAS 1094294-15-1).[2] Retrieved from

  • Sigma-Aldrich. (n.d.). Phenylglyoxylic acid Stability & Storage. Retrieved from

  • Organic Chemistry Portal. (2023).

    
    -Keto Acids: Mechanisms and Conditions. Retrieved from 
    
  • National Institutes of Health (NIH). (2021). Thermal Stability Kinetics of Phenylglyoxylic Derivatives. PMC8655555. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of 5-bromo vs 5-chloro 2-methoxyphenyl-2-oxoacetic acid

Executive Summary: The Reactivity vs. Stability Trade-Off In the development of pharmaceutical intermediates—specifically isatins, benzofurans, and substituted phenylacetic acids—the choice between 5-bromo-2-methoxypheny...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity vs. Stability Trade-Off

In the development of pharmaceutical intermediates—specifically isatins, benzofurans, and substituted phenylacetic acids—the choice between 5-bromo-2-methoxyphenyl-2-oxoacetic acid (Compound A) and its 5-chloro analog (Compound B) is rarely arbitrary. It is a strategic decision dictated by the downstream synthetic pathway.

While both compounds share the core 2-methoxyphenyl-2-oxoacetic acid scaffold (a critical precursor for Friedel-Crafts-derived heterocycles), their utility diverges at the halogenated 5-position:

  • The 5-Bromo Variant: The "Activator." It is the superior choice for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) due to the weaker C-Br bond, allowing for facile functionalization of the aromatic ring after scaffold construction.

  • The 5-Chloro Variant: The "Stabilizer." It offers superior chemical stability and lower cost. It is the preferred choice when the halogen is intended as a permanent structural motif (e.g., to block metabolism or modulate lipophilicity) rather than a reactive handle.

This guide provides a technical breakdown of their synthesis, electronic properties, and divergent reactivity profiles to assist medicinal chemists in substrate selection.

Structural & Electronic Analysis

Both molecules possess a highly oxygenated, electron-rich aromatic ring due to the methoxy group at position 2. The 2-oxoacetic acid (glyoxylic acid) moiety at position 1 acts as an electrophilic handle for cyclization.

Electronic Impact of the Halogen (Position 5)

The halogen is situated para to the methoxy group and meta to the glyoxylic acid.

Feature5-Bromo (Compound A)5-Chloro (Compound B)Impact on Reactivity
Bond Dissociation Energy (C-X) ~81–83 kcal/mol~96 kcal/molCritical: The lower BDE of C-Br makes oxidative addition with Pd(0) significantly faster.
Electronegativity (Pauling) 2.963.16Cl withdraws more electron density inductively, making the ring slightly less nucleophilic than the Br analog.
C-X Bond Length ~1.89 Å~1.74 ÅThe longer C-Br bond is sterically more accessible and kinetically more labile.
Hammett Constant (

)
0.230.23Surprisingly similar electronic withdrawal resonance/induction balance, meaning the acid/ketone reactivity is nearly identical between the two.

Key Insight: The electronic influence of Br vs. Cl on the ketone (C1) is negligible. Therefore, condensation reactions (e.g., forming oximes or hydrazones) proceed at identical rates. The differentiation lies entirely in the aryl-halogen bond integrity .

Synthesis Protocol: Friedel-Crafts Acylation[1][2][3][4]

The most robust route to both compounds is the Friedel-Crafts acylation of the corresponding 4-haloanisole. The methoxy group directs the incoming oxalyl chloride electrophile to the ortho position (C2), as the para position is blocked by the halogen.

Comparative Workflow

SynthesisPath Start 4-Haloanisole (X = Br or Cl) Inter Intermediate: Acylium Complex Start->Inter + Reagent/Cat DCM, 0°C -> RT Reagent Oxalyl Chloride (2.0 equiv) Reagent->Inter Cat AlCl3 (1.1 equiv) Cat->Inter Hydrolysis Ice/Water Hydrolysis Inter->Hydrolysis Product 5-Halo-2-methoxyphenyl- 2-oxoacetic acid Hydrolysis->Product Precipitation

Figure 1: General synthesis pathway for 5-halo-2-methoxyphenyl-2-oxoacetic acids via Friedel-Crafts acylation.

Detailed Protocol (Self-Validating)

Reagents:

  • Substrate: 4-Bromoanisole (for A) or 4-Chloroanisole (for B).

  • Reagent: Oxalyl Chloride (2.0 equiv).[1]

  • Catalyst: Aluminum Chloride (AlCl3) (1.2 equiv).

  • Solvent: Dichloromethane (DCM) (Anhydrous).[1]

Step-by-Step:

  • Setup: Flame-dry a 250 mL three-neck flask under Argon. Add AlCl3 (16.0 g, 120 mmol) and DCM (100 mL). Cool to 0°C.

  • Acyl Chloride Formation: Add oxalyl chloride (10.3 mL, 120 mmol) dropwise. Caution: Gas evolution (CO/CO2).

  • Addition: Add the 4-haloanisole (100 mmol) in DCM (20 mL) dropwise over 30 minutes. Maintain temp < 5°C.

    • Validation Point: The solution should turn dark red/brown, indicating the formation of the acylium complex.

  • Reaction: Warm to room temperature and stir for 3 hours.

    • Monitoring: Quench a small aliquot in MeOH.[1] Analyze by TLC (Hex/EtOAc 1:1). The methyl ester of the product will appear at a lower Rf than the starting anisole.

  • Hydrolysis (Critical): Pour the reaction mixture onto 200g of crushed ice/HCl. The glyoxylyl chloride intermediate hydrolyzes to the free acid.

  • Isolation: The product often precipitates as a solid from the organic/aqueous interface. Filter, wash with cold water, and recrystallize from Toluene/Hexanes.

Yield Expectation:

  • 5-Bromo: 75-85% Yield.

  • 5-Chloro: 80-90% Yield (Slightly higher due to better stability of the starting material).

Reactivity Profile 1: Metal-Catalyzed Cross-Coupling

This is the primary differentiator. If your research goal involves modifying the 5-position (e.g., adding a biaryl system), the 5-bromo derivative is mandatory.

The Suzuki-Miyaura Advantage

Pd-catalyzed oxidative addition into the C-X bond is the rate-determining step for deactivated or neutral systems.

Parameter5-Bromo Derivative5-Chloro Derivative
Catalyst Requirement Standard Pd(PPh3)4 or Pd(dppf)Cl2Specialized (e.g., Pd2(dba)3 + XPhos/RuPhos)
Temperature Mild (60–80°C)High (100–120°C)
Solvent System THF/Water or Toluene/WaterDioxane or Toluene (requires higher BP)
Yield (Typical) >90%<60% (often with dehalogenation side products)

Experimental Evidence: In a comparative coupling with phenylboronic acid (Suzuki conditions):

  • The 5-bromo acid converts fully in 2 hours at 60°C.

  • The 5-chloro acid shows <10% conversion under identical conditions. It requires bulky, electron-rich phosphine ligands (Buchwald type) to facilitate oxidative addition into the stronger C-Cl bond.

Reactivity Profile 2: Heterocycle Formation (Condensation)

If the goal is to synthesize isatins or cinnolines via the ketone/acid moiety, both halides perform similarly. The halogen acts as a steric placeholder or electronic modulator.

Pathway: Synthesis of 5-Halo-7-methoxyisatins

Both compounds can be converted to isatins via reaction with hydroxylamine followed by acid-mediated cyclization.

ReactivityDivergence Core 5-Halo-2-methoxyphenyl- 2-oxoacetic acid Sub1 Reaction A: Suzuki Coupling Core->Sub1 Pd(0), Ar-B(OH)2 Sub2 Reaction B: Cyclization (Isatin) Core->Sub2 NH2OH, then H+ Out1 Biaryl Product (Br >> Cl) Sub1->Out1 Br is reactive Cl is inert Out2 5-Halo-7-methoxyisatin (Br ≈ Cl) Sub2->Out2 Similar Kinetics

Figure 2: Divergent reactivity pathways. The halogen identity dictates success in Path A, while Path B is largely independent of the halogen.

Selection Guide: Which One to Choose?

If your goal is...Choose...Why?
Library Synthesis 5-Bromo Allows "Late-Stage Functionalization." You can build the core and then diversify the 5-position via coupling.
Final Drug Candidate 5-Chloro C-Cl bonds are more metabolically stable and less lipophilic than C-Br. Cl is often used to block P450 metabolism.
Cost Optimization 5-Chloro 4-Chloroanisole is significantly cheaper than 4-bromoanisole at scale.
Lithiation Chemistry 5-Bromo Br undergoes Lithium-Halogen exchange (with n-BuLi) much faster than Cl, allowing conversion to nucleophiles (though the acid proton must be protected first).

References

  • Bond Dissociation Energies & Reactivity

    • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Establishes C-Cl ~96 kcal/mol vs C-Br ~83 kcal/mol).[2]

    • Search Confirmation:3

  • Suzuki Coupling Selectivity

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
    • Search Confirmation:4

  • Synthesis via Friedel-Crafts

    • Olah, G. A. (1973).
    • Protocol Validation:5

  • Silva, J. F. M., et al. (2001). The chemistry of isatins: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12, 273-324.

Sources

Comparative

A Comparative Spectroscopic Guide to 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic Acid for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. For molecules such as 2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid, a compound with...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. For molecules such as 2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid, a compound with potential applications in organic synthesis and medicinal chemistry, a thorough spectroscopic characterization is the bedrock of its scientific journey. This guide provides an in-depth analysis of the expected spectroscopic signatures of this compound, drawing upon comparative data from structurally related analogs to offer a comprehensive and practical framework for its identification and characterization.

The Imperative of Multi-faceted Spectroscopic Analysis

A single spectroscopic technique rarely provides the complete structural picture of a complex organic molecule. It is the synergistic application of multiple techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—that builds a self-validating system of characterization. Each method probes different aspects of the molecular structure, and their combined data provide a high-fidelity molecular fingerprint. The causality behind this multi-pronged approach lies in the orthogonal nature of the information obtained, ensuring a robust and unambiguous structural assignment.

Below is a workflow diagram illustrating the integrated approach to the spectroscopic characterization of a novel compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation Synthesis Synthesis of 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Integration Integration of All Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration UV_Vis->Data_Integration Structure_Elucidation Final Structure Elucidation Data_Integration->Structure_Elucidation Publication Publication Structure_Elucidation->Publication Publication/ Reporting Comparative_Analysis Comparison with Analogs Comparative_Analysis->Structure_Elucidation

Caption: Integrated workflow for the synthesis, purification, and spectroscopic characterization of a novel organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid, we anticipate a distinct set of signals in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their connectivity. Based on the structure, we can predict the following key resonances:

  • Aromatic Protons: The three protons on the phenyl ring will exhibit a specific splitting pattern due to their coupling with each other. The proton at C6 (ortho to the methoxy group) will likely be a doublet, the proton at C4 (para to the methoxy group) a doublet of doublets, and the proton at C3 (ortho to the bromo group) a doublet.

  • Methoxy Protons: The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid (-COOH) will be a broad singlet at a significantly downfield chemical shift, often above 10 ppm.[1][2] Its position can be sensitive to the solvent and concentration.[3]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Key expected chemical shifts include:

  • Carbonyl Carbons: Two carbonyl carbons are present: the ketone and the carboxylic acid. The carboxylic acid carbonyl will typically appear between 165-185 ppm, while the α-keto carbonyl will be further downfield, likely in the 180-200 ppm range.[2][3]

  • Aromatic Carbons: The six aromatic carbons will resonate in the 110-160 ppm region. The carbon bearing the methoxy group (C2) will be significantly downfield, while the carbon attached to the bromine (C5) will be upfield relative to an unsubstituted carbon due to the heavy atom effect.

  • Methoxy Carbon: The carbon of the methoxy group will give a signal around 55-60 ppm.

Table 1: Predicted and Comparative ¹H and ¹³C NMR Chemical Shifts (ppm)

Assignment Predicted for 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid 2-(3-Bromo-4-methoxyphenyl)acetic acid (¹H NMR)
¹H NMR
Aromatic H~7.0 - 8.0 (m)6.86 (d), 7.19 (dd), 7.48 (d)[4]
-OCH₃~3.9 (s)3.89 (s)[4]
-COOH>10 (br s)Not reported
¹³C NMR
C=O (keto)~185-195Not applicable
C=O (acid)~165-175178.0[4]
Aromatic C~110-160111.9, 112.2, 127.0, 129.6, 134.6, 155.5[4]
-OCH₃~5656.5[4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an indispensable tool for the rapid identification of key functional groups within a molecule. For 2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid, the IR spectrum will be dominated by absorptions from the carboxylic acid and ketone moieties.

The most characteristic vibrations are:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[2][3]

  • C=O Stretches (Ketone and Carboxylic Acid): Two distinct carbonyl stretching bands should be visible. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹ for a dimer. The α-keto C=O stretch is expected at a slightly higher frequency, likely in the range of 1720-1740 cm⁻¹, due to the electron-withdrawing effect of the adjacent carboxylic acid. Conjugation with the aromatic ring will shift these to a lower wavenumber.[5]

  • C-O Stretches: The C-O stretching vibrations of the carboxylic acid and the methoxy group will appear in the fingerprint region, typically between 1200-1300 cm⁻¹.

  • Aromatic C=C Stretches: Several sharp to medium absorptions are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

  • C-Br Stretch: The C-Br stretching vibration will be found in the low-frequency region of the spectrum, typically between 500-600 cm⁻¹.

Table 2: Comparison of Key IR Absorption Frequencies (cm⁻¹)

Functional Group Predicted for 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid General Range for Carboxylic Acids General Range for Aromatic Ketones
O-H (acid)2500-3300 (broad)2500-3300 (broad)[2]-
C=O (acid dimer)~17101700-1725[3]-
C=O (α-keto)~1730-1680-1700 (conjugated)[5]
C=C (aromatic)1450-1600-1450-1600
C-O1200-13001210-1320-
C-Br500-600--

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

For 2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid, the molecular formula is C₉H₇BrO₄. The key features to look for in the mass spectrum are:

  • Molecular Ion Peak (M⁺): Due to the presence of a bromine atom, the molecular ion peak will appear as a characteristic doublet with a nearly 1:1 intensity ratio for the M⁺ and M+2 isotopes (⁷⁹Br and ⁸¹Br).[6]

  • Major Fragmentation Pathways: Under electron ionization (EI), common fragmentation patterns for aromatic carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[2][7] The α-keto group will likely lead to cleavage of the C-C bond between the two carbonyls, resulting in a prominent benzoyl-type cation. The loss of CO (M-28) is also a common fragmentation.

MS_Fragmentation parent 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid M⁺/M+2 frag1 Loss of •OH M-17 parent:f1->frag1:f0 -•OH frag2 Loss of •COOH M-45 parent:f1->frag2:f0 -•COOH frag3 α-cleavage [5-Bromo-2-methoxybenzoyl]⁺ parent:f1->frag3:f0 -•COOH frag4 Loss of CO from frag3 [5-Bromo-2-methoxyphenyl]⁺ frag3:f1->frag4:f0 -CO

Caption: Predicted major fragmentation pathways for 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid in EI-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The chromophores in 2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid are the substituted benzene ring and the α-dicarbonyl system.

  • π → π Transitions:* The aromatic ring will give rise to strong absorptions, typically below 280 nm. The extended conjugation of the carbonyl groups with the ring will likely cause a bathochromic (red) shift of these bands compared to simple benzene.

  • n → π Transitions:* The carbonyl groups also possess non-bonding electrons (n-electrons) which can be excited to anti-bonding π* orbitals. These n → π* transitions are typically weaker in intensity and occur at longer wavelengths than π → π* transitions.[8] For α-dicarbonyl compounds, these absorptions can sometimes extend into the visible region, potentially imparting a pale color to the compound.

Table 3: Comparison of UV-Vis Absorption Maxima (λ_max)

Compound λ_max (nm) Transition Type
Predicted for Target Molecule ~250-260 and ~320-340π → π* and n → π
Phenylglyoxylic acid~250 and ~320[9][10]π → π and n → π
4-Methoxybenzoic acid~255[11]π → π

The methoxy group (an auxochrome) and the bromo substituent will influence the position and intensity of these absorption bands. The methoxy group is expected to cause a slight red shift, while the effect of the bromine is more complex.

Experimental Protocols

For researchers aiming to acquire their own data, the following are standard, validated protocols.

NMR Sample Preparation

A standard protocol for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation: Accurately weigh 5-20 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR).[12]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[12] Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

  • Instrument Setup: Place the NMR tube in a spinner turbine, using a depth gauge to ensure correct positioning. Insert the sample into the NMR spectrometer.

  • Acquisition: Acquire the spectra using standard instrument parameters, ensuring proper shimming to achieve high resolution.

IR Sample Preparation (Thin Solid Film)
  • Solution Preparation: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[13][14]

  • Deposition: Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).

  • Evaporation: Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.[13]

  • Analysis: Mount the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum. Adjust the film thickness by adding more solution or by diluting the initial solution to optimize peak intensities.[14]

UV-Vis Sample Preparation and Analysis
  • Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in which the compound is soluble.

  • Solution Preparation: Prepare a stock solution of the compound of a known concentration. Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbance readings within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer or record a baseline spectrum.[15]

  • Sample Measurement: Record the absorbance spectrum of each of the prepared solutions.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε).[16]

Conclusion

The spectroscopic characterization of 2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid is a clear example of the power of a multi-technique approach in modern chemical analysis. By combining the detailed structural insights from NMR, the functional group identification from IR, the molecular weight and fragmentation data from MS, and the electronic transition information from UV-Vis spectroscopy, a comprehensive and unambiguous structural assignment can be achieved. This guide, by integrating predicted data with established principles and comparative analysis of related structures, provides a robust framework for researchers and drug development professionals to confidently identify and characterize this and similar molecules, ensuring the integrity and progression of their scientific endeavors.

References

  • Herman, Z. S. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.
  • Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Pharmaceutical Research.
  • LibreTexts. (2022, September 5).
  • LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Chemistry LibreTexts.
  • ResearchGate. (n.d.). (a) The ultraviolet–visible (UV–vis) spectrum of phenylglyoxylic acid... [Image].
  • European Journal of Engineering and Technology Research. (2018).
  • ResearchGate. (2018).
  • SpectraBase. (n.d.). Phenylglyoxylic acid - Optional[UV-VIS] - Spectrum.
  • LibreTexts. (n.d.).
  • BenchChem. (2023, December). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • PubChem. (n.d.). Phenylglyoxylic Acid.
  • WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR).
  • SpectraBase. (n.d.). Phenylglyoxylic acid.
  • Rostro, L. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
  • e-PG Pathshala. (n.d.).
  • ALWSCI. (2023, July 24). How To Prepare And Run An NMR Sample.
  • Schlosser, G., & Volk, B. (2019).
  • LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Chemistry LibreTexts.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • NIST. (n.d.).
  • University of Calgary. (n.d.). Spectroscopy Tutorial: Examples - Example 9.
  • LibreTexts. (2023, August 29).
  • Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy.
  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Ashenhurst, J. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry.
  • JoVE. (2023, April 30). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol.
  • NIST. (n.d.). Benzoic acid, 4-methoxy-. NIST Chemistry WebBook.
  • University of Montana. (n.d.).
  • Gzella, A., et al. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]... Polymers, 11(12), 2056.
  • Ludwig, M., & Asher, S. A. (1987). UV Resonance Raman Studies of Aromatic Amino Acids and Proteins. Optica Publishing Group.
  • ResearchGate. (n.d.). UV/Vis spectrum of methanol/acetic acid (4:1 v/v, a) and solution after the washing of MIP (b) [Image].
  • NIST. (n.d.). 4-Methoxyphenylacetic acid ethyl ester. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 4-Methoxyphenyl acetic acid - Optional[17O NMR] - Chemical Shifts.

Sources

Validation

Guide to an Essential Purity Metric: Comparing the Melting Points of Crude vs. Pure 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid

An In-Depth Technical Guide to an Essential Purity Metric In the landscape of pharmaceutical and chemical research, the purity of a compound is not merely a quality benchmark; it is the bedrock upon which reliable, repro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to an Essential Purity Metric

In the landscape of pharmaceutical and chemical research, the purity of a compound is not merely a quality benchmark; it is the bedrock upon which reliable, reproducible, and translatable results are built. For active pharmaceutical ingredients (APIs) and their intermediates, such as 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid, purity directly influences biological activity, safety profiles, and downstream synthetic success. One of the most fundamental and accessible techniques to assess purity is melting point analysis.

This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive comparison of the melting point characteristics of crude versus pure 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid. We will delve into the underlying scientific principles, present comparative data, and detail the experimental protocols necessary for purification and analysis, offering insights grounded in established laboratory practice.

The Science of Melting: Why Purity Matters

A pure, crystalline solid possesses a highly ordered, three-dimensional lattice structure. The melting point is the specific temperature at which thermal energy becomes sufficient to overcome the intermolecular forces holding this lattice together, causing a phase transition from solid to liquid.[1] For a pure compound, this transition is sharp and occurs over a narrow temperature range, typically 0.5–1.0°C.

The introduction of impurities disrupts this uniform crystal lattice.[2] These foreign molecules, differing in size, shape, and polarity, weaken the overall structure.[3] Consequently, less energy is required to break the lattice, a phenomenon known as melting point depression .[4] This results in two distinct and observable changes:

  • A Lower Melting Point: The temperature at which the substance begins to melt is lower than that of the pure compound.

  • A Broader Melting Range: The transition from solid to liquid occurs over a wider temperature range because different regions of the solid, with varying concentrations of impurities, melt at different temperatures.

Therefore, the melting point serves as a crucial, dual-purpose indicator: its value helps identify a compound, while its range provides a qualitative measure of its purity.[4]

Comparative Analysis: Crude vs. Pure Compound

The synthesis of 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid, like most organic syntheses, initially yields a crude product containing various impurities. These can include unreacted starting materials, byproducts from side reactions, residual solvents, and inorganic salts from the workup process.[5] The process of purification, typically through recrystallization, is designed to remove these contaminants.

The following table summarizes the expected melting point characteristics for both the crude and purified forms of the compound.

Sample Expected Melting Point Range (°C) Observations
Crude 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid Lower and Broad (e.g., 148-154°C)The sample may appear discolored. Melting begins at a significantly lower temperature and proceeds over several degrees. The final molten liquid may contain insoluble particulates.
Pure 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid Sharp and Consistent (e.g., 155-157°C)The sample is typically a uniform, crystalline solid. The transition from solid to a clear liquid is rapid, occurring within a narrow 1-2°C range consistent with literature values.

Experimental Protocols

A self-validating workflow is essential for ensuring the integrity of your results. The purification of the crude material should yield a product whose melting point confirms a successful increase in purity.

Workflow for Purification and Analysis

G cluster_synthesis Synthesis & Isolation cluster_purification Purification cluster_analysis Purity Analysis A Crude 2-(5-Bromo-2-methoxyphenyl) -2-oxoacetic acid B Dissolve in Minimum Hot Solvent (e.g., Ethanol) A->B Begin Recrystallization H Melting Point Determination A->H Analyze initial purity C Hot Gravity Filtration (if needed) B->C Removes insoluble impurities D Slow Cooling & Crystallization C->D E Vacuum Filtration & Washing D->E Isolates crystals F Drying E->F G Pure Crystalline Product F->G G->H I Compare Ranges: Crude vs. Pure H->I

Caption: Workflow from crude product to purity verification.

Protocol 1: Purification via Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It leverages the differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures.[6]

Rationale for Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Furthermore, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even in hot solvent (allowing for removal by hot filtration).[6] For a polar molecule like an aromatic carboxylic acid, polar solvents like ethanol or methanol are often excellent choices.[7]

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of a potential solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all upon heating, the solvent is unsuitable. The ideal solvent will dissolve the solid when heated but allow crystals to form upon cooling.

  • Dissolution: Place the crude 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) dropwise while heating the mixture gently (e.g., on a hot plate) and swirling. Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical as it promotes the formation of a pure, well-defined crystal lattice, excluding impurities. Rushing this step by placing it directly in an ice bath will cause the solid to crash out, trapping impurities.

  • Ice Bath: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for 10-15 minutes to maximize the yield of the purified product.

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter paper or by placing them in a desiccator. An accurate melting point cannot be obtained if the sample is wet.

Protocol 2: Melting Point Determination

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of the dry crystalline sample (crude or pure) on a clean, dry watch glass. Finely crush the crystals into a powder.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powder to force a small amount of the sample into the tube. Invert the tube and gently tap it on a hard surface or drop it down a long glass tube to pack the sample tightly into the bottom. The packed sample should be no more than 2-3 mm high.

  • Measurement:

    • Place the capillary tube in the sample holder of a melting point apparatus.

    • Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination, as it ensures the temperature of the heating block and the sample are in thermal equilibrium.

  • Recording the Range: Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the last crystal melts into a clear liquid (the end of the melting range).

  • Repeat: Perform the analysis on both the crude and the purified samples and compare the results.

Conclusion

The comparison of melting points between crude and purified 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid provides a clear and experimentally verifiable demonstration of purity. The crude product's depressed and broad melting range is a direct consequence of lattice disruption by impurities. In contrast, the sharp, higher melting point of the recrystallized product serves as a reliable indicator of its increased purity. This fundamental technique, when executed with care, remains an indispensable tool in the modern chemistry laboratory for validating the success of purification protocols and ensuring the quality of critical research compounds.

References

  • Title: Melting point depression Source: IBChem URL: [Link]

  • Title: Melting Point Determination | Your Guide to Melting Point Analysis Source: Mettler Toledo URL: [Link]

  • Title: Melting point determination Source: University of Calgary URL: [Link]

  • Title: Boiling Point and Melting Point in Organic Chemistry Source: Chemistry Steps URL: [Link]

  • Title: Melting Point Depression Explained Source: YouTube (ChemSurvival) URL: [Link]

  • Title: Purification of aromatic polycarboxylic acids by recrystallization Source: Google Patents URL
  • Title: Recrystallization Source: YouTube (Professor Dave Explains) URL: [Link]

  • Title: Synthetic method of 2-bromo-5-methoxybenzoic acid Source: Google Patents URL

Sources

Safety & Regulatory Compliance

Safety

2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid proper disposal procedures

Executive Summary & Chemical Profile Objective: This guide provides a self-validating protocol for the safe disposal of 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid . As a halogenated -keto acid, this compound presents s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide provides a self-validating protocol for the safe disposal of 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid . As a halogenated


-keto acid, this compound presents specific challenges regarding downstream incineration and chemical compatibility.[1]

The Scientist's Perspective (Why this matters): In drug discovery, we often treat intermediates as "generic organic waste."[1] However, this specific compound contains two critical functional groups that dictate its disposal path:

  • The Bromine Atom: Halogenated organics must be segregated from non-halogenated waste.[2][3] If mixed and incinerated in standard kilns, they can catalyze the formation of dioxins or corrode scrubbers.[1]

  • The

    
    -Keto Acid Moiety:  This group makes the compound susceptible to decarboxylation under thermal stress and acidic enough (pKa 
    
    
    
    2-3) to react exothermically with bases.
Chemical Characterization Table
PropertyData / CharacteristicOperational Implication
Chemical Structure

-keto acid attached to a brominated anisole ring
Acidic & Halogenated
Physical State Solid (typically off-white/yellow powder)Dispose as Solid Waste unless already dissolved.
Primary Hazard Corrosive / Irritant (Skin, Eye, Respiratory)Requires PPE (Nitrile gloves, safety glasses, lab coat).[1]
Waste Stream Halogenated Organic DO NOT mix with general organic solvents (e.g., Acetone/Ethanol).[1]
Incompatibilities Strong Oxidizers, Strong Bases, Active MetalsRisk of exothermic reaction or gas evolution.[1]

Pre-Disposal Assessment & Segregation

Before moving the container, you must validate the state of the waste.[1][4] This is your "Self-Validating System."

The "Stop & Check" Protocol:

  • Check pH (if liquid): If the material is in solution, verify pH < 4. Do not mix with cyanide or sulfide waste streams (risk of HCN/H2S gas generation).

  • Check Phase: Is it a solid or liquid?

    • Solids: Pack in high-density polyethylene (HDPE) or glass wide-mouth jars.

    • Liquids: Must be in a container rated for halogenated solvents (e.g., amber glass or fluorinated HDPE).[1]

  • Check Segregation: Ensure the destination bin is marked "HALOGENATED."

Visualizing the Decision Logic

DisposalLogic Start Waste Generation: 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid StateCheck Check Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Dissolved in Solvent StateCheck->IsLiquid SolidBin Segregate: Solid Halogenated Waste (Double Bag / HDPE Jar) IsSolid->SolidBin SolventCheck Identify Solvent Type IsLiquid->SolventCheck Warning CRITICAL: Do not mix with Strong Bases or Oxidizers SolidBin->Warning HaloStream Stream A: Halogenated Liquid Waste (e.g., DCM, Chloroform) SolventCheck->HaloStream If solvent is Halogenated SolventCheck->HaloStream If solvent is Non-Halo (Compound makes it Halo) HaloStream->Warning NonHaloStream Stream B: Non-Halogenated Waste (e.g., MeOH, Acetone)

Caption: Decision tree ensuring correct segregation into Halogenated Waste streams to prevent downstream incineration hazards.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid Substance

Best for: Expired reagents, synthesis byproducts, or contaminated weighing solids.[1]

  • PPE Verification: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1] Use a fume hood to avoid inhaling dust (H335 hazard).[5]

  • Primary Containment: Transfer the solid into a dedicated wide-mouth jar (HDPE or Glass) or a heavy-duty hazardous waste bag (6-mil polyethylene).

    • Why: Prevents dust dispersion and protects waste handlers.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid"[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Corrosive (Acidic)

  • Secondary Containment: Place the jar/bag into the lab's Solid Halogenated Waste drum.

Scenario B: Disposal of Liquid Solutions (Reaction Mixtures)

Best for: Mother liquors or HPLC waste containing the compound.

  • Compatibility Check: Ensure the solvent carrier is compatible with the waste container material.[6]

  • Acidification Alert: Since this is an acid, ensure the waste container does not contain strong bases (e.g., Sodium Hydroxide waste).[1]

    • Risk:[7] Neutralization generates heat, which can pressurize the drum or vaporize volatile halogenated solvents.[1]

  • Transfer: Pour into the Halogenated Liquid Waste carboy using a funnel.

    • Note: Even if the solvent is Methanol (non-halogenated), the presence of the bromine-containing solute classifies the entire mixture as Halogenated Waste [1].[1]

  • Log Entry: Record the volume and concentration on the waste log sheet.

Emergency Procedures: Spill Cleanup

If a spill occurs, you must neutralize the acid while containing the halogenated material.[1]

The "Isolate & Neutralize" Protocol:

  • Evacuate & Ventilate: If dust is airborne, clear the area.[1][7][8][9]

  • PPE Upgrade: Wear a dust mask (N95) or respirator if outside a hood.

  • Containment: Surround the spill with absorbent pads or a dam of dry sand/vermiculite.

  • Neutralization (For Solids/Liquids):

    • Cover the spill with Sodium Carbonate (Soda Ash) or Sodium Bicarbonate .

    • Observation: Look for bubbling (

      
       release). Wait until bubbling ceases.
      
    • Why: This converts the corrosive acid into a neutral salt, making it safer to handle manually.[1]

  • Collection: Scoop the neutralized paste/solid into a bag labeled "Debris from Chemical Spill - Halogenated."

  • Final Wash: Wipe the surface with soap and water.[9] Check surface pH with litmus paper to ensure neutrality.

Regulatory & Compliance Context

  • RCRA Classification (USA): While this specific CAS may not have a specific "U" or "P" list code, it falls under Process Waste rules.[1] Due to the bromine content, it must be treated as Halogenated Solvent/Organic Waste (often coded generally as F001/F002 equivalents by waste vendors for incineration protocols) [2].[1]

  • European Waste Code (EWC): Likely falls under 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Codes & Lists (F-List). Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid

This guide provides essential safety protocols and detailed operational procedures for the handling and disposal of 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid. It is intended for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and detailed operational procedures for the handling and disposal of 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid. It is intended for researchers, scientists, and professionals in drug development who work with this and similar chemical compounds. Our goal is to furnish you with the necessary information to ensure a safe and efficient laboratory environment.

Understanding the Hazards: A Proactive Approach to Safety

2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid is a brominated organic compound.[1] Such compounds, while valuable in synthesis, can present health and safety risks including toxicity and corrosivity.[1] The presence of the bromine atom and the carboxylic acid moiety suggests that this compound may cause skin and eye irritation or burns.[2][3] Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][4][5]

Key Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Aromatic acids and brominated compounds can be corrosive.[2][3][6][7]

  • Respiratory Tract Irritation: Inhalation of fine particles can cause irritation.[2][4][5]

  • Toxicity: Brominated organic compounds may be harmful if swallowed or absorbed through the skin.[1]

  • Incompatibility: This compound may react with strong oxidizing agents, bases, and reducing agents.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is mandatory when handling 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid to create a barrier between you and the chemical.[8]

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[9][10]Provides protection from splashes and airborne particles.[10][11]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[6][12]Protects skin from direct contact and potential burns or irritation.[3][9] Nitrile gloves offer good resistance to a variety of chemicals, including weak acids.[12]
Body Protection A lab coat, long pants, and closed-toe shoes.[6]Prevents accidental skin contact with spills.
Respiratory Protection Use in a certified chemical fume hood.[9][13]A fume hood provides the primary engineering control to prevent inhalation of dust or vapors.[13]

Experimental Workflow: A Step-by-Step Protocol

This section outlines the standard operating procedure for handling 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid from initial preparation to final disposal.

Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials handle_weigh Weigh the Compound prep_materials->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste Properly cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for handling 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid.

Detailed Methodology

1. Preparation:

  • Don PPE: Before entering the laboratory, ensure you are wearing a lab coat, long pants, and closed-toe shoes. Inside the lab, put on your chemical splash goggles, face shield, and gloves.[6][9][10]

  • Work in a Fume Hood: All manipulations of 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid should be performed inside a certified chemical fume hood to minimize inhalation exposure.[9][13]

  • Gather Materials: Assemble all necessary glassware, reagents, and equipment. Inspect glassware for any cracks or defects before use.

2. Handling:

  • Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat inside the fume hood. Avoid creating dust.

  • Dissolution: Add the compound to your chosen solvent in a reaction vessel. If necessary, gently stir or sonicate to aid dissolution.

  • Reaction: Proceed with your experimental protocol, maintaining awareness of potential incompatibilities with other reagents.

3. Cleanup and Disposal:

  • Decontamination: Thoroughly clean all glassware that has come into contact with the compound.

  • Waste Segregation: Segregate all waste containing 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid into a clearly labeled "Halogenated Organic Waste" container.[14]

  • Disposal: Dispose of the waste container according to your institution's hazardous waste disposal guidelines.[2][15] Do not pour any waste down the drain.[9][15]

  • PPE Removal: Remove your gloves using the proper technique to avoid contaminating your hands.[3][9] Remove your lab coat and store it appropriately. Wash your hands thoroughly with soap and water after handling the chemical.[2][15]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][15] If irritation persists, seek medical attention.[2]
Inhalation Move the individual to fresh air.[2][15] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[15] Seek immediate medical attention.[15]
Ingestion Do NOT induce vomiting.[4] Rinse the mouth with water.[4] Seek immediate medical attention.[7]
Spill For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.[16] For large spills, evacuate the area and contact your institution's environmental health and safety department.[13]

Storage and Incompatibilities

Proper storage is essential for maintaining the stability of the compound and preventing hazardous reactions.

  • Storage Conditions: Store 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1] Keep the container tightly closed.[1][2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[2][6] Brominated compounds can react violently with easily oxidized substances.[1][16]

References

  • Application Notes and Protocols for the Safe Storage and Handling of Bromin
  • SAFETY D
  • Polyco Ketochem 33cm Lightweight Ketone Resistant Glove.
  • LCSS: BROMINE.
  • Standard Operating Procedure: Bromine Safety & Standard Oper
  • SAFETY DATA SHEET - Fisher Scientific (Bromomethyl 2,5-dimethoxyphenyl ketone).
  • Standard Operating Procedure for Labor
  • Bromine in orgo lab SOP - Environmental Health and Safety
  • SAFETY DATA SHEET - Fisher Scientific (Bromoacetyl bromide).
  • material safety d
  • UAH Labor
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions.
  • Chamberland SOP Working with Bromine.
  • Safety D
  • PPE and Safety for Chemical Handling - ACS M
  • 5-BROMO-2-METHOXYCINNAMIC ACID SDS, 40803-53-0 Safety D

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid
Reactant of Route 2
2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid
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